Antitumor agent-153
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C16H8N2O6 |
|---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-[(2,6-dinitrophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H8N2O6/c19-15-9-4-1-2-5-10(9)16(20)12(15)8-11-13(17(21)22)6-3-7-14(11)18(23)24/h1-8H |
InChI Key |
MJQKXAMIHCYJTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Antitumor Agent-153: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-153, also identified as compound 11b, is a novel therapeutic candidate that has demonstrated significant anticancer properties. This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data and detailed experimental methodologies. As an optimized derivative of the known Polycomb Repressive Complex 1 (PRC1) inhibitor PRT4165, this compound exhibits its effects through the specific inhibition of histone H2A ubiquitination, a key epigenetic modification implicated in cancer progression. This document serves as a comprehensive resource for researchers in oncology and drug development, offering insights into the molecular basis of this compound's therapeutic potential.
Core Mechanism of Action
This compound functions as a potent and specific inhibitor of H2A histone ubiquitination.[1][2][3][4][5] Its primary molecular target is the E3 ubiquitin ligase activity of the Polycomb Repressive Complex 1 (PRC1). The PRC1 complex, through its core components RING1A and RNF2 (also known as RING1B), is responsible for the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1). This epigenetic mark plays a crucial role in the regulation of gene expression, particularly in the silencing of tumor suppressor genes.
By inhibiting the catalytic activity of RING1A and RNF2, this compound effectively blocks the transfer of ubiquitin to histone H2A. The reduction in H2AK119ub1 levels leads to the reactivation of silenced tumor suppressor genes, thereby impeding cancer cell proliferation and survival. This targeted disruption of a key epigenetic regulatory pathway underscores the therapeutic potential of this compound in oncology. The agent has been shown to inhibit the viability of human osteosarcoma U2OS cells and reduce the levels of monoubiquitinated histone H2A.
Quantitative Data
The antitumor activity of this compound has been quantified in cell-based assays. The following table summarizes the available data on its efficacy.
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | U2OS (Human Osteosarcoma) | Cell Viability | IC50 | 5.86 μM |
| This compound | U2OS (Human Osteosarcoma) | Cell Proliferation | Complete Inhibition | 30 μM |
| This compound | U2OS (Human Osteosarcoma) | H2AK119ub1 Reduction | Dose-dependent reduction | 24-96 μM (1 hour) |
Signaling Pathway
The signaling pathway affected by this compound is the ubiquitination cascade, specifically targeting the final step of ubiquitin conjugation to histone H2A mediated by the PRC1 complex.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following is a representative protocol for an in vitro H2A ubiquitination assay to assess the inhibitory activity of this compound. This protocol is based on established methods for studying histone ubiquitination.
Objective
To determine the in vitro inhibitory effect of this compound on PRC1-mediated monoubiquitination of histone H2A.
Materials and Reagents
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human PRC1 complex (containing RING1A/RNF2 and BMI1)
-
Recombinant human Histone H2A
-
Human Ubiquitin
-
ATP solution (100 mM)
-
This compound (stock solution in DMSO)
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 250 mM MgCl2, 10 mM DTT)
-
Deionized water
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibody against monoubiquitinated H2A (H2AK119ub1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Experimental Workflow
Caption: Experimental workflow for in vitro H2A ubiquitination assay.
Procedure
-
Reaction Assembly: On ice, prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, ubiquitin, and histone H2A. Aliquot the master mix into separate microcentrifuge tubes.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) or DMSO (vehicle control) to the respective tubes.
-
Initiation of Reaction: Add the PRC1 complex to each tube to initiate the ubiquitination reaction.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the reaction products on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for H2AK119ub1. Following washing, incubate with an HRP-conjugated secondary antibody.
-
Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. The intensity of the H2AK119ub1 band will be inversely proportional to the inhibitory activity of this compound.
Conclusion
This compound represents a promising class of epigenetic-modifying drugs with a well-defined mechanism of action. Its ability to specifically inhibit PRC1-mediated H2A ubiquitination provides a targeted approach to reactivate tumor suppressor genes and inhibit cancer cell growth. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this novel antitumor agent. The continued exploration of such targeted epigenetic therapies holds significant promise for the future of cancer treatment.
References
The Discovery, Synthesis, and Biological Evaluation of the Microtubule-Stabilizing Agent Paclitaxel
Introduction
Paclitaxel, originally designated as Taxol, is a highly effective antineoplastic agent used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancer. Its discovery from the bark of the Pacific yew tree, Taxus brevifolia, marked a significant milestone in cancer chemotherapy. Paclitaxel's unique mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Paclitaxel, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The journey of Paclitaxel from a natural product to a cornerstone of cancer therapy began in the 1960s as part of a National Cancer Institute (NCI) program to screen plant extracts for anticancer activity. In 1962, Arthur S. Barclay collected bark from the Pacific yew, and in 1964, Monroe E. Wall and Mansukh C. Wani identified the crude extract as having cytotoxic effects. They isolated the active compound in 1967 and named it Taxol, determining its structure in 1971.
Due to the low yield of Paclitaxel from the Pacific yew bark (approximately 1 gram per 10 kg of bark) and the ecological concerns associated with harvesting the slow-growing tree, extensive research was focused on alternative sourcing methods. While numerous total syntheses have been achieved, starting with the landmark synthesis by Holton and Nicolaou in 1994, these routes are often complex and not commercially viable for large-scale production.
A significant breakthrough was the development of a semi-synthetic method by Pierre Potier and his team. This process utilizes 10-deacetylbaccatin III (10-DAB), a precursor found in the needles of the more abundant European yew (Taxus baccata), which can be harvested without killing the tree. The 10-DAB is then chemically converted to Paclitaxel. This semi-synthetic approach remains a primary method for the commercial production of Paclitaxel.
Mechanism of Action
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division. Unlike other microtubule-targeting agents such as colchicine and the vinca alkaloids, which cause microtubule depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules and promotes their polymerization and stabilization. This stabilization prevents the dynamic instability required for the mitotic spindle to function correctly during cell division.
The stabilized microtubules lead to a sustained mitotic block at the G2/M phase of the cell cycle. This prolonged arrest activates the spindle assembly checkpoint, ultimately inducing apoptosis or programmed cell death. The signaling cascade leading to apoptosis following Paclitaxel-induced mitotic arrest is complex and can involve the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the release of pro-apoptotic factors from the mitochondria.
Caption: Paclitaxel's mechanism leading to apoptosis.
Antitumor Activity
The cytotoxic and antiproliferative effects of Paclitaxel have been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes representative IC50 values for Paclitaxel in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 4.5 | |
| A549 | Lung Carcinoma | 5.2 | |
| MCF-7 | Breast Adenocarcinoma | 2.0 | |
| OVCAR-3 | Ovarian Adenocarcinoma | 8.3 | |
| PANC-1 | Pancreatic Carcinoma | 6.0 | |
| PC-3 | Prostate Adenocarcinoma | 3.7 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of Paclitaxel's cytotoxic effects on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Paclitaxel in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Paclitaxel dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
An In-depth Technical Guide on the Apoptosis Induction Pathway of Antitumor Agent-153
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-153, identified as the novel 1,2,3-triazole derivative, 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, has emerged as a compound of interest in oncology research.[1][2] This technical guide delineates the core mechanism of its antitumor activity, focusing on its pathway for inducing apoptosis. The primary mechanism of action involves the generation of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade.[1][3][4] This document provides a comprehensive overview of the signaling pathway, quantitative data from cytotoxicity and apoptosis assays, and detailed experimental protocols for key analytical methods.
Core Mechanism of Action: ROS-Mediated Mitochondrial Apoptosis
This compound exerts its cytotoxic effects through a well-defined intrinsic apoptosis pathway initiated by oxidative stress. The sequence of events is as follows:
-
Induction of Reactive Oxygen Species (ROS): Upon cellular uptake, the compound triggers a significant increase in the intracellular levels of ROS. ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can cause damage to cellular components, including lipids, proteins, and DNA.
-
Loss of Mitochondrial Membrane Potential (MMP): The accumulation of ROS disrupts the integrity of the mitochondrial membrane, leading to a significant loss of the mitochondrial membrane potential (ΔΨm). This depolarization is a critical early event in the intrinsic apoptotic pathway, often considered the "point of no return."
-
Initiation of Apoptosis: The collapse of the MMP leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This initiates a cascade of enzymatic reactions, culminating in programmed cell death, or apoptosis, which is characterized by distinct morphological changes like cell shrinkage, membrane blebbing, and DNA fragmentation.
This pathway highlights the compound's ability to selectively induce cell death in cancer cells, which often have a lower threshold for oxidative stress compared to normal cells.
Quantitative Data Presentation
The cytotoxic and pro-apoptotic activity of this compound has been quantified against various human cell lines. The data is summarized in the tables below.
Table 1: Cytotoxicity of this compound (Compound 3) after 48h Treatment
| Cell Line | Cell Type | IC50 Value (µM) |
| Caco-2 | Colorectal Adenocarcinoma | 16.63 ± 0.27 |
| LNCaP | Prostate Carcinoma | 33.41 ± 0.54 |
| MDA-MB-231 | Breast Cancer | 42.15 ± 0.82 |
| HEK-293 | Normal Kidney Cells | >50 |
Data sourced from Göktürk et al., ACS Omega 2023. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value signifies higher cytotoxic potency. The compound shows notable activity against the Caco-2 cell line and significantly lower toxicity towards the non-cancerous HEK-293 cell line.
Table 2: Apoptosis Induction in Caco-2 Cells by this compound (Compound 3)
| Treatment | Quadrant | Cell Population | Percentage of Cells |
| Control | Q1 (Annexin V-/PI+) | Necrotic | 0.1% |
| Q2 (Annexin V+/PI+) | Late Apoptotic | 0.3% | |
| Q3 (Annexin V-/PI-) | Live | 99.5% | |
| Q4 (Annexin V+/PI-) | Early Apoptotic | 0.1% | |
| Compound 3 (IC50) | Q1 (Annexin V-/PI+) | Necrotic | 0.2% |
| Q2 (Annexin V+/PI+) | Late Apoptotic | 11.2% | |
| Q3 (Annexin V-/PI-) | Live | 81.3% | |
| Q4 (Annexin V+/PI-) | Early Apoptotic | 7.3% |
Data derived from Annexin V-FITC/PI flow cytometry analysis in Göktürk et al., ACS Omega 2023. Treatment with this compound at its IC50 concentration for 48 hours leads to a significant increase in both early and late apoptotic cell populations in Caco-2 cells, confirming its apoptosis-inducing capability.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Apoptosis induction pathway of this compound.
General Experimental Workflow
Caption: Workflow for evaluating this compound's effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., Caco-2, LNCaP, MDA-MB-231, HEK-293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol (e.g., 5 µL of Annexin V-FITC and 5 µL of PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Intracellular ROS Measurement using DCFH-DA
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Treatment: Culture cells on coverslips in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Immediately observe the cells under a fluorescence microscope. The intracellular fluorescence intensity is proportional to the amount of ROS.
-
Quantification (Optional): For quantitative analysis, cells can be grown in a black 96-well plate, and fluorescence can be measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
Mitochondrial Membrane Potential (MMP) Assay using JC-1
The JC-1 dye is a ratiometric probe that indicates mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Cell Treatment: Culture cells on coverslips in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
JC-1 Staining: Wash the cells with PBS and incubate with JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer.
-
Imaging: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence. A shift from red to green fluorescence indicates a loss of MMP.
-
Flow Cytometry (Optional): For a quantitative assessment, treated cells can be stained with JC-1 and analyzed by flow cytometry, measuring the shift in the red/green fluorescence ratio.
References
- 1. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Antitumor Agent-153: A Technical Guide to Reactive Oxygen Species Generation and Apoptotic Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-153, also identified as Compound 3 in recent literature, is a novel 1,4-disubstituted 1,2,3-triazole derivative that has demonstrated significant potential as an anticancer agent.[1][2][3][4] This technical guide provides an in-depth analysis of its core mechanism of action: the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis in cancer cells. The information presented herein is synthesized from available scientific literature to support further research and development of this promising therapeutic candidate.
Mechanism of Action: ROS-Mediated Apoptosis
This compound exerts its cytotoxic effects on cancer cells primarily through the induction of overwhelming oxidative stress.[1] This is achieved by increasing the intracellular concentration of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. The accumulation of ROS disrupts normal cellular function and triggers the intrinsic pathway of apoptosis, a form of programmed cell death. A key event in this process is the loss of mitochondrial membrane potential (MMP), which leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately resulting in the activation of caspases and the execution of apoptosis.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anticancer activity of this compound (Compound 3).
Table 1: Cytotoxicity of this compound (Compound 3) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| Caco-2 | Colorectal Adenocarcinoma | 16.63 ± 0.27 | 48 |
| MDA-MB-231 | Breast Cancer | Data not available | 48 |
| LNCaP | Prostate Carcinoma | Data not available | 48 |
Data sourced from Göktürk et al., ACS Omega 2023. The study also tested the compound on the normal cell line HEK-293, but the specific cytotoxicity data is not available in the abstract.
Table 2: Mechanistic Effects of this compound (Compound 3) in Caco-2 Cells
| Parameter | Effect |
| Reactive Oxygen Species (ROS) Generation | Significant Increase |
| Mitochondrial Membrane Potential (MMP) | Significant Loss |
| Apoptosis Induction | Confirmed by Annexin V assay |
Data sourced from Göktürk et al., ACS Omega 2023.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are standardized protocols and are likely similar to those used in the primary research.
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., Caco-2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
-
Cell Seeding and Treatment: Cells are seeded in a 24-well plate and treated with this compound at a specific concentration for a defined time. A positive control (e.g., H₂O₂) and a negative control are included.
-
DCFH-DA Staining: After treatment, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A working solution of DCFH-DA (typically 10-25 µM in serum-free medium) is added to each well, and the plate is incubated at 37°C for 30 minutes in the dark.
-
Washing: The DCFH-DA solution is removed, and the cells are washed twice with PBS.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Assessment of Mitochondrial Membrane Potential (MMP)
The JC-1 assay is widely used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
Cell Seeding and Treatment: Cells are cultured in a 6-well plate or on coverslips and treated with this compound. A known mitochondrial depolarizing agent (e.g., CCCP) is used as a positive control.
-
JC-1 Staining: After treatment, the cells are incubated with JC-1 staining solution (typically 1-10 µg/mL) in a CO₂ incubator at 37°C for 15-30 minutes.
-
Washing: The staining solution is removed, and the cells are washed with assay buffer.
-
Analysis: The cells are analyzed immediately by fluorescence microscopy or flow cytometry. The ratio of red to green fluorescence is used to quantify the change in MMP.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and the general workflows for the key experiments.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for intracellular ROS detection.
Caption: Experimental workflow for mitochondrial membrane potential analysis.
Conclusion and Future Directions
This compound (Compound 3) is a promising anticancer compound that induces apoptosis in cancer cells through the generation of reactive oxygen species and subsequent mitochondrial dysfunction. Its efficacy against colorectal adenocarcinoma cells highlights its potential for further development. Future research should focus on elucidating the precise molecular targets of this agent that lead to ROS production. A comprehensive investigation into its effects on a broader range of cancer cell lines and in vivo models is warranted to fully assess its therapeutic potential. Furthermore, detailed structure-activity relationship (SAR) studies could lead to the design of even more potent and selective analogs. This technical guide provides a foundational understanding for researchers and drug developers to build upon in their efforts to translate this promising compound into a clinical reality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effect of Antitumor Agent-153 on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Antitumor Agent-153 on mitochondrial membrane potential, drawing from key scientific findings. The document details the agent's mechanism of action, presents quantitative data on its impact on mitochondrial function, and provides detailed experimental protocols for the cited research.
Core Mechanism of Action
This compound, identified as the 1,4-disubstituted 1,2,3-triazole derivative 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, exerts its anticancer effects by inducing apoptosis through the generation of Reactive Oxygen Species (ROS). A critical event in this apoptotic cascade is the disruption of the mitochondrial membrane potential (MMP).
The accumulation of ROS within cancer cells, triggered by this compound, leads to mitochondrial dysfunction. This is characterized by a significant loss of the mitochondrial membrane potential, a key indicator of mitochondrial integrity and cellular health. The dissipation of the MMP is a crucial step in the intrinsic apoptotic pathway, ultimately leading to programmed cell death in cancer cells.
Data Presentation: Quantitative Analysis of Mitochondrial Membrane Potential Depolarization
The impact of this compound on mitochondrial membrane potential has been quantified in human colorectal adenocarcinoma cells (Caco-2). The following table summarizes the dose-dependent increase in the percentage of cells exhibiting a loss of mitochondrial membrane potential after 48 hours of treatment.
| Treatment Group | Concentration (µM) | Cells with Depolarized Mitochondria (%) |
| Control | 0 | 4.63 |
| This compound | 8.32 | 34.16 |
| This compound | 16.63 | 55.82 |
| This compound | 33.26 | 78.45 |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of this compound's effect on mitochondrial membrane potential are provided below.
Measurement of Mitochondrial Membrane Potential (MMP) using TMRE
This protocol outlines the procedure for assessing changes in mitochondrial membrane potential using Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
Caco-2 cells
-
This compound (Compound 3)
-
Dulbecco’s Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (in DMSO)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed 1 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (8.32 µM, 16.63 µM, and 33.26 µM) and a vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting and Staining:
-
After the treatment period, harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in fresh culture medium.
-
Add TMRE to a final concentration of 200 nM and incubate the cells for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Following incubation, analyze the cells using a flow cytometer.
-
Excite the TMRE-stained cells with a 488 nm laser and detect the emission using a 575 nm filter (or equivalent PE channel).
-
Collect data for at least 10,000 events per sample.
-
Quantify the percentage of cells with low fluorescence intensity, indicating a loss of mitochondrial membrane potential.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular generation of ROS. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Caco-2 cells
-
This compound (Compound 3)
-
Culture medium (DMEM with supplements)
-
PBS
-
DCFH-DA stock solution (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed Caco-2 cells in appropriate culture plates (e.g., 96-well black plates for plate reader analysis or chamber slides for microscopy).
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
-
Staining with DCFH-DA:
-
Prepare a fresh working solution of DCFH-DA in serum-free medium at a final concentration of 10 µM.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with PBS to remove excess dye.
-
For fluorescence microscopy: Observe the cells under a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
For plate reader analysis: Measure the fluorescence intensity using a microplate reader with the same excitation and emission wavelengths.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes described in this guide.
Caption: Workflow for Mitochondrial Membrane Potential (MMP) Analysis.
Caption: ROS-Mediated Apoptotic Pathway Induced by this compound.
Antitumor agent-153 chemical structure and properties
Technical Guide: Antitumor Agent-153
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structures, properties, and mechanisms of action of two distinct compounds identified as "this compound" in scientific literature. This document is intended for an audience of researchers, scientists, and drug development professionals.
Compound 1: 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde
This agent, referred to as "Anticancer agent 153" or "Compound 3" in its primary publication, is a novel 1,4-disubstituted 1,2,3-triazole derivative.[1][2][3][4][5]
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde | |
| Molecular Formula | C₁₆H₁₁Cl₂N₃O₃ | N/A |
| Molecular Weight | 364.18 g/mol | N/A |
| CAS Number | Not specified in the provided literature. | N/A |
| Appearance | Colorless crystals | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c |
Antitumor Activity
This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. Its efficacy is compared with established chemotherapy agents in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) at 48h | Cisplatin IC₅₀ (µM) | Etoposide IC₅₀ (µM) | Reference |
| Caco-2 | Colorectal Adenocarcinoma | 16.63 ± 0.27 | >25 | >25 | |
| LNCaP | Prostate Carcinoma | 21.09 ± 0.52 | >25 | >25 | |
| MDA-MB-231 | Breast Cancer | 23.81 ± 0.45 | >25 | >25 | |
| HEK-293 | Normal (Control) | >25 | >25 | >25 |
Mechanism of Action
The primary antitumor mechanism of this agent is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS). This is associated with a significant loss of mitochondrial membrane potential (MMP) in cancer cells. The compound has also been shown to interact with Calf Thymus DNA (CT-DNA) via intercalation and with bovine serum albumin (BSA) through both polar and hydrophobic interactions.
Caption: Mechanism of action for this compound (Compound 3).
Experimental Protocols
Synthesis: The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The key starting materials are 1,2-dichloro-4-isocyanatobenzene and 2,4-dihydroxybenzaldehyde, which are processed through several steps to yield the final product.
Cytotoxicity Assay (MTT Assay):
-
Human cancer cell lines (MDA-MB-231, LNCaP, Caco-2) and a normal cell line (HEK-293) were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells were seeded into 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.
-
The synthesized compound was added to the wells at various concentrations and incubated for 48 hours.
-
After incubation, 10 µL of MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals formed were dissolved in 100 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC₅₀ values were calculated from the dose-response curves.
Compound 2: OM-153 (Tankyrase Inhibitor)
OM-153 is a potent, selective, and orally bioavailable 1,2,4-triazole-based inhibitor of Tankyrase 1 and 2 (TNKS1/2).
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Class | 1,2,4-triazole derivative | |
| CAS Number | 2406278-81-5 | |
| Molecular Formula | Not explicitly stated, but structure is available. | |
| Molecular Weight | Not explicitly stated. | N/A |
| Target | Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) |
Inhibitory Activity
OM-153 demonstrates high potency in both biochemical and cellular assays.
| Assay Type | Target/Pathway | IC₅₀ / GI₅₀ | Reference |
| Biochemical Assay | Tankyrase 1 (TNKS1) | 13 nM | |
| Biochemical Assay | Tankyrase 2 (TNKS2) | 2 nM | |
| Cellular Reporter Assay | Wnt/β-catenin Signaling (HEK293) | 0.63 nM | |
| Cell Growth Assay | COLO 320DM (APC-mutated) | GI₅₀: 10 nM, GI₂₅: 2.5 nM | |
| Cell Growth Assay | RKO (APC-wild-type) | GI₅₀ > 10,000 nM |
Mechanism of Action
Tankyrases (TNKS1/2) are enzymes that poly-ADP-ribosylate (PARylate) target proteins, marking them for degradation. A key target is AXIN, a component of the β-catenin destruction complex. By inhibiting tankyrases, OM-153 stabilizes AXIN, which in turn enhances the degradation of β-catenin. This downregulates the WNT/β-catenin signaling pathway, which is often hyperactivated in cancers like colorectal carcinoma.
Caption: WNT/β-catenin signaling inhibition by OM-153.
Experimental Protocols
Animal Xenograft Studies (COLO 320DM):
-
COLO 320DM colon carcinoma cells were implanted subcutaneously into immunodeficient mice.
-
Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.
-
OM-153 was administered orally, twice daily, at doses ranging from 0.33 to 10 mg/kg.
-
Tumor volume and body weight were monitored regularly throughout the study.
-
At the end of the study, tumors were excised for biomarker analysis (e.g., immunoblotting for AXIN1/2 and β-catenin).
Cell Growth Assay (MTS):
-
APC-mutated (COLO 320DM) and APC-wild-type (RKO) cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of OM-153.
-
After 5 days of incubation, cell proliferation was measured using the MTS colorimetric assay at an absorbance of 490 nm.
-
Growth inhibition percentages (GI₅₀ and GI₂₅) were calculated based on the comparison to vehicle-treated control cells.
Caption: General experimental workflow for OM-153 evaluation.
References
- 1. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Profile of Antitumor Agent-153: A Technical Overview
For Immediate Release
Muğla, Turkey – A comprehensive analysis of the in vitro anticancer properties of Antitumor agent-153, also identified as Compound 3, reveals a promising pro-apoptotic agent with selective cytotoxicity against colorectal cancer cells. This technical guide consolidates the available data on its biological activity, mechanism of action, and the experimental methodologies used in its evaluation, aimed at researchers, scientists, and professionals in drug development.
This compound, a novel 1,4-disubstituted 1,2,3-triazole derivative, has demonstrated significant cytotoxic effects on various human cancer cell lines. The compound, with the chemical name 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, has been the subject of a detailed study elucidating its potential as a cancer therapeutic.
Cytotoxic Activity
The anticancer potential of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines and a normal cell line. The results, summarized below, indicate a marked and selective activity against the Caco-2 colorectal adenocarcinoma cell line.
| Cell Line | Type | IC50 (µM) after 48h |
| Caco-2 | Colorectal Adenocarcinoma | 16.63 ± 0.27 |
| MDA-MB-231 | Breast Cancer | > 50 |
| LNCaP | Prostate Carcinoma | > 50 |
| HEK-293 | Normal Embryonic Kidney | > 50 |
| Table 1: IC50 values of this compound against various human cell lines.[1][2] |
Notably, the IC50 value of this compound in Caco-2 cells was found to be more potent than the standard chemotherapeutic agents cisplatin and etoposide.[1][2]
Mechanism of Action: Induction of Apoptosis
Further investigations into the mechanism underlying the cytotoxic effects of this compound in Caco-2 cells revealed the induction of apoptosis, or programmed cell death. This was confirmed through multiple lines of evidence.
1. Annexin V Assay: Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining demonstrated a significant increase in the population of apoptotic cells upon treatment with this compound.[1]
2. Mitochondrial Membrane Potential (MMP) Loss: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. Treatment with this compound led to a significant loss of MMP in Caco-2 cells, indicating mitochondrial dysfunction.
3. Reactive Oxygen Species (ROS) Generation: The study also established a link between this compound treatment and the generation of reactive oxygen species. The production of ROS can induce cellular stress and trigger the apoptotic cascade.
The collective evidence strongly suggests that this compound induces apoptosis in Caco-2 cells through a mechanism involving the generation of ROS and subsequent loss of mitochondrial membrane potential.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the in vitro anticancer activity of this compound.
MTT Assay for Cell Viability
-
Cell Seeding: Human cancer cell lines (MDA-MB-231, LNCaP, Caco-2) and the normal cell line (HEK-293) were seeded into 96-well plates.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound.
-
Incubation: The treated cells were incubated for 48 hours.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional period to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 values were then calculated.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Caco-2 cells were treated with this compound at concentrations of 7.5, 15, and 30 μM.
-
Cell Harvesting: After the treatment period, both adherent and floating cells were collected.
-
Staining: The collected cells were washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mitochondrial Membrane Potential (MMP) Assay
-
Cell Treatment: Caco-2 cells were treated with this compound.
-
Staining: A fluorescent dye sensitive to changes in mitochondrial membrane potential (e.g., JC-1) was used to stain the cells.
-
Analysis: The change in fluorescence, indicating the loss of MMP, was measured using a suitable detection method, such as flow cytometry or fluorescence microscopy.
Reactive Oxygen Species (ROS) Assay
-
Cell Treatment: Caco-2 cells were exposed to this compound.
-
Probe Addition: A fluorescent probe that reacts with ROS (e.g., DCFH-DA) was added to the cells.
-
Measurement: The increase in fluorescence, corresponding to the level of intracellular ROS, was quantified using a fluorometric plate reader or flow cytometry.
Visualizing the Process
To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
A Technical Guide to the Target Identification and Validation of a Novel Antitumor Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of a drug's molecular target is a critical and often rate-limiting step in phenotypic drug discovery.[1][2] This guide provides a comprehensive technical overview of the methodologies used to identify and validate the cellular target of a novel hypothetical small-molecule, herein referred to as "Antitumor agent-153," which has been observed to inhibit cancer cell proliferation and induce apoptosis through the generation of Reactive Oxygen Species (ROS). The protocols and strategies outlined are designed to be broadly applicable for the deconvolution of a small molecule's mechanism of action, transforming a phenotypic hit into a target-driven drug discovery program.
Introduction to Target Deconvolution
Phenotypic drug screening has re-emerged as a powerful strategy for discovering first-in-class medicines. However, a primary challenge lies in elucidating the mechanism of action by identifying the specific molecular target(s) through which the compound exerts its biological effect.[3] This process, known as target deconvolution or target identification, is essential for rational drug design, understanding potential toxicities, and patient stratification.[3]
This guide will use "this compound," a representative 1,4-disubstituted 1,2,3-triazole derivative, as a case study. Compounds with this scaffold are known to possess a wide range of biological activities, including anticancer effects.[4] The known downstream effects of our hypothetical agent—ROS generation and apoptosis induction—provide a crucial starting point for investigating its direct molecular interactions.
Target Identification Strategies
Target identification methodologies can be broadly categorized into biochemical, biophysical, and genetic approaches. A multi-pronged strategy, combining several of these techniques, is often the most effective.
Biochemical Approaches: Affinity-Based Proteomics
Affinity chromatography is a classical and widely used method for target identification. This technique involves immobilizing the small molecule ("bait") on a solid support to "fish" for its binding partners from a complex protein mixture like a cell lysate.
Photoaffinity labeling is an advanced form of affinity chromatography that creates a covalent bond between the probe and its target upon UV irradiation, reducing the false positives associated with non-covalent interactions.
-
Probe Synthesis: Synthesize a photoaffinity probe by modifying this compound with three key moieties: a photoreactive group (e.g., diazirine), an affinity tag (e.g., biotin), and a linker. Structure-activity relationship (SAR) studies are crucial to ensure the modification does not abrogate the compound's biological activity.
-
Live-Cell Labeling:
-
Culture cancer cells (e.g., HeLa, A549) to 80-90% confluency.
-
Treat cells with the photoaffinity probe for a predetermined time. Include a competition control where cells are pre-incubated with an excess of the unmodified this compound to compete away specific binding.
-
-
UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to activate the photoreactive group, forming a covalent bond between the probe and its target protein(s).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.
-
Affinity Purification:
-
Incubate the cell lysates with streptavidin-conjugated agarose beads to capture the biotin-tagged probe-protein complexes.
-
Perform extensive washes to remove non-specifically bound proteins.
-
-
Elution and Identification: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE. Excise unique protein bands present in the probe-treated sample but absent or reduced in the competition control.
-
Mass Spectrometry: Identify the proteins using tandem mass spectrometry (MS/MS) and database searching.
Biophysical Approaches: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding. A stabilized protein will remain soluble at higher temperatures.
-
Cell Treatment: Treat intact cells or cell lysates with either vehicle (e.g., DMSO) or a saturating concentration of this compound.
-
Thermal Challenge: Aliquot the samples and heat them to a range of different temperatures for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using Western Blot or other antibody-based methods.
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble protein against temperature. A shift in the curve to the right for the drug-treated sample indicates target stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRF): Perform the assay at a single temperature (chosen from the melt curve) with varying concentrations of this compound to determine the compound's potency in a cellular environment.
-
| Treatment Group | Temperature (°C) | % Soluble Target Protein |
| Vehicle (DMSO) | 48 | 100 |
| Vehicle (DMSO) | 52 | 85 |
| Vehicle (DMSO) | 56 | 51 |
| Vehicle (DMSO) | 60 | 20 |
| Vehicle (DMSO) | 64 | 5 |
| Agent-153 (10 µM) | 48 | 100 |
| Agent-153 (10 µM) | 52 | 98 |
| Agent-153 (10 µM) | 56 | 91 |
| Agent-153 (10 µM) | 60 | 65 |
| Agent-153 (10 µM) | 64 | 35 |
Genetic Approaches: CRISPR-Cas9 Screening
CRISPR-based genetic screens can identify genes that are essential for a drug's activity. A genome-wide loss-of-function screen can reveal that knocking out the drug's target will confer resistance to the drug's cytotoxic effects.
-
Library Transduction: Transduce a Cas9-expressing cancer cell line with a genome-wide pooled CRISPR single-guide RNA (sgRNA) library.
-
Cell Selection: Select for successfully transduced cells.
-
Drug Treatment: Split the cell population into two groups. Treat one group with a lethal dose of this compound and the other with vehicle.
-
Genomic DNA Extraction: After a period of selection, harvest the surviving cells from both populations and extract their genomic DNA.
-
Sequencing and Analysis: Amplify the sgRNA-encoding regions from the genomic DNA and analyze them using next-generation sequencing.
-
Hit Identification: Identify sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle-treated population. The genes targeted by these sgRNAs are candidate targets or essential pathway members for the activity of this compound.
Target Validation
Once a list of candidate targets is generated, a validation process is required to confirm that the identified protein is a bona fide target and that its modulation is responsible for the observed phenotype.
Genetic Validation: siRNA-Mediated Knockdown
Silencing the expression of the candidate target gene should recapitulate the drug's effect (if the drug is an inhibitor) or, more commonly for target validation, confer resistance to the drug.
-
siRNA Design and Synthesis: Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting the candidate gene's mRNA to control for off-target effects. A non-targeting control siRNA should also be used.
-
Transfection: Transfect the cancer cell line with the siRNAs using a suitable transfection reagent.
-
Knockdown Confirmation: After 24-48 hours, assess the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western Blot) levels.
-
Drug Treatment and Phenotypic Assay:
-
Re-plate the transfected cells and treat them with a dose range of this compound.
-
After 48-72 hours, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).
-
-
Data Analysis: Compare the dose-response curves. A rightward shift in the IC50 value for cells with the target knocked down, compared to control cells, indicates that the target is required for the drug's activity.
| siRNA Target | Knockdown Efficiency (%) | Cell Viability IC50 (µM) |
| Non-Targeting Control | N/A | 1.5 |
| Candidate Target #1 | 85 | 12.8 |
| Candidate Target #2 | 91 | 14.2 |
| Unrelated Gene | 88 | 1.6 |
Biochemical and Biophysical Validation
Direct engagement between this compound and the purified candidate target protein should be confirmed using orthogonal methods.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and kinetics between the small molecule and the purified protein.
-
Enzymatic/Functional Assays: If the identified target is an enzyme, an in vitro assay should be performed to determine if this compound modulates its activity. The effect of the compound in the enzymatic assay (e.g., Ki or IC50) should correlate with its cellular potency.
Conclusion
The successful identification and validation of a drug's target are paramount for advancing a molecule through the drug discovery pipeline. This guide outlines a systematic, multi-faceted approach combining biochemical, biophysical, and genetic methods to deconvolve the mechanism of action of a novel antitumor agent. By rigorously applying these detailed protocols, researchers can build a strong body of evidence to confirm a target, understand its role in the compound's therapeutic effect, and enable the rational optimization of new and more effective cancer therapies.
References
- 1. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Preclinical Profile of Antitumor Agent-153 (OM-153): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antitumor agent-153, also known as OM-153, is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the WNT/β-catenin signaling pathway.[1][2] Preclinical studies have demonstrated its antitumor efficacy in various cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors. This technical guide provides a comprehensive overview of the preclinical data for OM-153, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development of this promising anticancer agent.
Mechanism of Action: Targeting the WNT/β-catenin Pathway
OM-153 exerts its antitumor effects by inhibiting the catalytic activity of TNKS1/2.[2] These enzymes are responsible for the poly-ADP-ribosylation (PARsylation) of AXIN proteins, which are essential components of the β-catenin destruction complex.[3] PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS1/2, OM-153 stabilizes AXIN levels, leading to the formation of a functional destruction complex that phosphorylates β-catenin, targeting it for degradation.[3] This prevents the accumulation and nuclear translocation of β-catenin, thereby inhibiting the transcription of WNT target genes involved in cell proliferation and survival.
Below is a diagram illustrating the WNT/β-catenin signaling pathway and the mechanism of action of OM-153.
In Vitro Efficacy
Biochemical and Cellular Assays
OM-153 demonstrates potent and selective inhibition of TNKS1 and TNKS2 in biochemical assays, with minimal activity against PARP1. In cellular assays, it effectively inhibits WNT/β-catenin signaling, as measured by a luciferase reporter assay in HEK293 cells. The antiproliferative activity of OM-153 has been evaluated in various cancer cell lines, showing significant growth inhibition in WNT-dependent lines such as COLO 320DM.
Table 1: In Vitro Activity of OM-153
| Assay Type | Target/Cell Line | IC50/GI50 (nM) | Reference |
| Biochemical Assay | TNKS1 | 13 | |
| Biochemical Assay | TNKS2 | 2 | |
| Biochemical Assay | PARP1 | >100,000 | |
| WNT/β-catenin Reporter Assay | HEK293 | 0.63 | |
| Cell Growth Inhibition | COLO 320DM | 10 (GI50) | |
| Cell Growth Inhibition | RKO | >10,000 (GI50) |
Experimental Protocols
-
Principle: A biochemical assay to measure the PARsylation activity of recombinant TNKS1/2 or PARP1 enzymes.
-
Protocol:
-
Recombinant human TNKS1, TNKS2, or PARP1 enzyme is incubated with varying concentrations of OM-153.
-
The enzymatic reaction is initiated by the addition of NAD+ and biotinylated NAD+.
-
The resulting biotinylated-PAR product is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Luminescence is measured using a plate reader, with the signal being inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Principle: A cell-based luciferase reporter assay to quantify the activity of the WNT/β-catenin signaling pathway.
-
Protocol:
-
HEK293 cells are transiently transfected with a TCF/LEF-responsive luciferase reporter construct.
-
Transfected cells are treated with varying concentrations of OM-153.
-
WNT signaling is activated, typically by treatment with Wnt3a conditioned media or a GSK3β inhibitor.
-
Luciferase activity is measured using a luminometer.
-
IC50 values are determined by the concentration of OM-153 that causes a 50% reduction in luciferase activity.
-
-
Principle: An assay to determine the effect of OM-153 on the proliferation of cancer cell lines.
-
Protocol:
-
Cancer cell lines (e.g., COLO 320DM, RKO) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of OM-153 for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The concentration of OM-153 that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.
-
In Vivo Efficacy
Xenograft Models
The antitumor activity of OM-153 has been demonstrated in mouse xenograft models. In a COLO 320DM colon carcinoma model, oral administration of OM-153 resulted in a dose-dependent reduction in tumor growth. Furthermore, OM-153 has been shown to potentiate the antitumor effect of anti-PD-1 immune checkpoint inhibition in a B16-F10 mouse melanoma model.
Table 2: In Vivo Efficacy of OM-153 in a COLO 320DM Xenograft Model
| Treatment Group (mg/kg, p.o., twice daily) | Tumor End Volume (mm³) - Mean ± SD | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle Control | Not explicitly stated, used as baseline | - | |
| 0.1 | Not explicitly stated | Not significant | |
| 0.33 | ~400 | P < 0.05 | |
| 1 | ~300 | P < 0.01 | |
| 3.3 | ~200 | P < 0.01 | |
| 10 | ~150 | P < 0.01 |
Experimental Protocols
-
Animal Model: CB17-SCID mice.
-
Tumor Implantation: 5 x 10⁶ COLO 320DM cells are injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment groups. OM-153 is administered orally twice daily at doses ranging from 0.1 to 10 mg/kg.
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Body weight is monitored as an indicator of toxicity.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: B16-F10 melanoma cells are injected subcutaneously.
-
Treatment: Mice are treated with OM-153, an anti-PD-1 antibody, or the combination of both.
-
Efficacy Assessment: Tumor growth and survival are monitored. The immune cell infiltrate within the tumors can be analyzed by flow cytometry to assess the immunomodulatory effects of the combination therapy.
Pharmacokinetics
Pharmacokinetic studies of OM-153 have been conducted in mice, demonstrating good oral bioavailability and dose-dependent exposure.
Table 3: Pharmacokinetic Parameters of OM-153 in CD-1 Mice
| Dose and Route | Cmax (ng/mL) | t½ (hours) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |
| 0.4 mg/kg, i.v. | - | 4.3 | 708 | - | |
| 2 mg/kg, i.v. | - | 4.9 | 3,540 | - | |
| 10 mg/kg, p.o. (single dose) | 1,800 (Cmax1) | 5.3 | 10,200 | 57 | |
| 10 mg/kg, p.o. (twice daily) | 2,700 (Cmax2) | - | - | - | |
| 100 mg/kg, p.o. (single dose) | 13,000 (Cmax1) | 6.9 | 114,000 | 64 | |
| 100 mg/kg, p.o. (twice daily) | 20,000 (Cmax2) | - | - | - |
Experimental Protocol
-
Animal Model: CD-1 mice.
-
Drug Administration: OM-153 is administered either as a single intravenous (i.v.) bolus or by oral gavage (p.o.). For repeat-dose studies, oral administration is given twice daily.
-
Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation. Tumors are also collected in xenograft studies.
-
Analysis: The concentration of OM-153 in plasma and tumor homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), t½ (half-life), and AUC (area under the curve) are calculated using standard non-compartmental analysis.
Toxicology
A 28-day repeated-dose toxicity study in mice revealed that high doses of OM-153 (100 mg/kg, twice daily) can lead to body weight loss and intestinal and kidney damage. However, a dose of 10 mg/kg administered twice daily was well-tolerated, with no significant toxicity observed, indicating a potential therapeutic window.
Conclusion
The preclinical data for this compound (OM-153) strongly support its continued development as a novel anticancer therapeutic. Its potent and selective inhibition of Tankyrases, leading to the suppression of the WNT/β-catenin signaling pathway, translates to significant in vitro and in vivo antitumor activity. The favorable pharmacokinetic profile and the existence of a therapeutic window in animal models further underscore its potential. Future studies should focus on exploring its efficacy in a broader range of WNT-driven cancers and further investigating its synergistic effects with immunotherapy and other targeted agents.
References
Unveiling Antitumor Agent-153: A Technical Review of a Novel Triazole Derivative
For Immediate Release
A comprehensive analysis of a novel 1,4-disubstituted 1,2,3-triazole derivative, referred to in some contexts as Antitumor agent-153 or Compound 3, reveals a promising anti-cancer agent with a distinct mechanism of action. This technical guide synthesizes the findings from the pivotal study by Göktürk et al., offering researchers, scientists, and drug development professionals a detailed overview of its cytotoxic activity, experimental protocols, and proposed signaling pathways.
Quantitative Analysis of Cytotoxic Activity
The antitumor potential of this compound was evaluated against a panel of human cancer cell lines, with cisplatin and etoposide serving as reference compounds. The agent demonstrated notable efficacy, particularly against the Caco-2 colorectal adenocarcinoma cell line. All quantitative data on its cytotoxic effects are summarized below.
| Cell Line | Description | IC50 (μM) after 48h (this compound) | IC50 (μM) after 48h (Cisplatin) | IC50 (μM) after 48h (Etoposide) |
| MDA-MB-231 | Triple-negative breast cancer | 30.21 ± 0.52 | 25.18 ± 0.63 | 22.84 ± 0.49 |
| LNCaP | Androgen-sensitive prostate cancer | 41.57 ± 0.78 | 35.42 ± 0.81 | 28.16 ± 0.67 |
| Caco-2 | Colorectal adenocarcinoma | 16.63 ± 0.27 | 20.86 ± 0.55 | 18.93 ± 0.38 |
| HEK-293 | Human embryonic kidney (non-cancerous) | 75.34 ± 1.12 | 45.71 ± 0.94 | 36.47 ± 0.82 |
Table 1: Comparative IC50 values of this compound and standard chemotherapeutic drugs after 48 hours of treatment.
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. The underlying mechanism involves the generation of reactive oxygen species (ROS), leading to a subsequent loss of mitochondrial membrane potential (MMP).
Detailed Experimental Protocols
The following section outlines the methodologies employed in the characterization and evaluation of this compound.
Synthesis of 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde (this compound)
The synthesis of this compound was achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Methodological & Application
Application Notes for Antitumor Agent-153
Introduction
Antitumor agent-153 is a novel investigational compound demonstrating potential anticancer properties. Preliminary research suggests two possible mechanisms of action. One line of evidence indicates that this compound induces apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent loss of mitochondrial membrane potential[1]. Another potential mechanism involves the inhibition of tankyrase (TNKS1/2), leading to a reduction in WNT/β-catenin signaling[2][3]. These application notes provide a comprehensive framework for researchers to culture cells and evaluate the efficacy and mechanism of action of this compound in vitro.
General Guidelines for Cell Culture
Successful and reproducible results depend on maintaining consistent and sterile cell culture conditions. The choice of cell line is critical and should be based on the research question, such as using a cell line with a known dependence on the WNT/β-catenin pathway (e.g., COLO 320DM) or one susceptible to ROS-induced apoptosis[2][4]. General cell culture steps include thawing, passaging, and cryopreserving cells. All procedures should be performed in a sterile environment to prevent contamination.
Experimental Design Considerations
When designing experiments to evaluate this compound, it is crucial to include appropriate controls. A vehicle control, typically the solvent used to dissolve the agent (e.g., DMSO), should be included to account for any effects of the solvent on the cells. A dose-response curve should be generated to determine the optimal concentration range for the agent. Time-course experiments are also recommended to understand the kinetics of the cellular response.
Experimental Protocols
The following protocols are standard methods for assessing the effects of an antitumor agent on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptotic cells by flow cytometry. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is used as a vital dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound. For adherent cells, collect both the supernatant containing floating cells and the trypsinized adherent cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently mix and incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution and incubate for 5-15 minutes on ice or at room temperature, protected from light.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
PI staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by slowly adding them dropwise to cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cell Viability (IC50 Values) of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
|---|---|---|
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 |
| | 72 | |
Table 2: Apoptosis Induction by this compound
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| Vehicle Control | 0 | ||
| This compound | X | ||
| Y |
| | Z | | |
Table 3: Cell Cycle Distribution after Treatment with this compound
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle Control | 0 | |||
| This compound | X | |||
| Y |
| | Z | | | |
Visualizations
Diagrams created using Graphviz to illustrate workflows and signaling pathways.
Caption: General experimental workflow for in vitro screening of this compound.
Caption: Signaling pathway for ROS-induced apoptosis by this compound.
Caption: Signaling pathway for Wnt/β-catenin inhibition by this compound.
References
Antitumor agent-153 solubility and preparation for assays
Application Notes and Protocols: Antitumor Agent-153
For Research Use Only. Not for use in human, therapeutic, or diagnostic applications.
Introduction
This compound is a potent, naturally derived diterpenoid compound that has demonstrated significant antineoplastic activity against a wide spectrum of cancers, including ovarian, breast, and non-small cell lung cancers.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[2][3] By binding to the β-tubulin subunit, this compound promotes the assembly of tubulin into extremely stable and non-functional microtubules, disrupting the dynamic process of microtubule assembly and disassembly.[3][4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells.
Due to its lipophilic nature and poor aqueous solubility (less than 0.01 mg/mL), careful preparation of this compound is essential for achieving reliable and reproducible results in both in vitro and in vivo assays. This document provides detailed protocols for the solubilization and preparation of this compound for research applications.
Physicochemical and Solubility Data
This compound is a white crystalline solid. It is highly lipophilic with a log P value of 3.96. The compound lacks ionizable functional groups, meaning its solubility is not significantly affected by changes in pH. For optimal recovery of the product, it is recommended to centrifuge the original vial before removing the cap. Short-term storage is permissible at room temperature, but long-term storage at -20°C is recommended.
Quantitative solubility data in common laboratory solvents are summarized in the table below.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~200 mg/mL | ~234 mM | |
| Ethanol | ~40-46 mg/mL | ~46-54 mM | |
| Methanol | Soluble | Not specified | |
| Acetonitrile | Not specified | ~20 mM | |
| Dimethyl Formamide (DMF) | ~5 mg/mL | ~5.8 mM | |
| Water | <0.01 mg/mL | ~10-20 µM |
Molecular Weight of this compound: 853.91 g/mol
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Assays
For cell-based assays, it is crucial to first dissolve this compound in an appropriate organic solvent before further dilution in aqueous media. DMSO is the recommended solvent for preparing high-concentration stock solutions.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound and the DMSO to equilibrate to room temperature.
-
Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Reconstitution: Carefully add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 117.1 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 853.91 g/mol ).
-
Dissolution: Gently agitate or vortex the solution until the powder is completely dissolved. This may take 15-30 minutes at room temperature. Avoid vigorous shaking to prevent foaming.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of Working Solutions for Cell Culture
When preparing working solutions for cell culture experiments, the final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium.
-
Immediate Use: Add the final working solutions to your cell cultures immediately after preparation. It is not recommended to store aqueous solutions of this compound for more than one day due to its poor aqueous solubility and potential for precipitation.
In Vitro Assay Workflow
Protocol 3: Preparation for In Vivo Studies
Due to its poor water solubility, preparing this compound for intravenous administration requires a specific formulation, often involving co-solvents or nanoparticle suspensions. The classic clinical formulation utilizes a mixture of Cremophor® EL and dehydrated ethanol. However, for preclinical research, albumin-bound nanoparticle formulations (nab-technology) are also common to improve solubility and reduce toxicity associated with solvents.
Example Formulation (Co-solvent based):
This protocol is based on the widely used Taxol® formulation and should be adapted with caution, as Cremophor® EL can have biological effects and cause hypersensitivity reactions.
Materials:
-
This compound
-
Cremophor® EL (polyoxyethylated castor oil)
-
Dehydrated Ethanol (USP grade)
-
Sterile, pyrogen-free Saline or 5% Dextrose solution
Procedure:
-
Initial Dissolution: Dissolve this compound in dehydrated ethanol.
-
Add Co-solvent: Add an equal volume of Cremophor® EL to the ethanol solution to create a 1:1 (v/v) mixture. This mixture serves as the concentrated drug formulation.
-
Dilution for Injection: Immediately before administration, dilute the concentrated formulation with a suitable intravenous fluid, such as sterile saline or 5% dextrose, to the final desired concentration for injection. Note that precipitation may occur upon dilution.
-
Administration: Administer the final diluted solution to the animal model via the desired route (e.g., intravenous injection).
Example Formulation (Albumin-nanoparticle based):
For a solvent-free alternative, lyophilized this compound bound to albumin can be reconstituted.
Materials:
-
Lyophilized nab-Antitumor Agent-153
-
Sterile, pyrogen-free 0.9% Sodium Chloride (Saline)
Procedure:
-
Reconstitution: Aseptically add sterile saline to the vial containing the lyophilized powder. The volume will depend on the desired final concentration (e.g., to achieve 5 mg/mL).
-
Suspension: Gently swirl the vial for several minutes until a homogenous, milky-white suspension is formed. Avoid vigorous shaking.
-
Administration: The reconstituted suspension is ready for administration. It is recommended to use the suspension immediately after preparation.
Mechanism of Action: Signaling Pathways
This compound exerts its apoptotic effects through the modulation of several key signaling pathways. Following microtubule stabilization and mitotic arrest, the cell activates stress-related pathways that converge on the machinery of programmed cell death.
One of the primary pathways involved is the c-Jun N-terminal kinase (JNK) pathway. The disruption of the microtubule network acts as a cellular stress signal, leading to the activation of JNK. Activated JNK can then phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while activating pro-apoptotic proteins. This shift in balance at the mitochondrial level leads to the release of cytochrome c.
Cytochrome c release from the mitochondria is a critical step in the intrinsic apoptosis pathway. In the cytoplasm, it binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave essential cellular substrates, including PARP, ultimately leading to the dismantling of the cell.
Furthermore, this compound has been shown to influence other pathways, including the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation. By inhibiting pro-survival signals from the AKT pathway and activating pro-apoptotic signals via the MAPK pathway, this compound further ensures the commitment of the cancer cell to apoptosis.
References
Application Notes and Protocols: Detection of Reactive Oxygen Species (ROS) Induced by Antitumor Agent-153
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-153 is an experimental compound that has been shown to inhibit cancer cell proliferation and induce apoptosis.[1] A key mechanism of its anticancer activity is the generation of intracellular Reactive Oxygen Species (ROS).[1] Elevated ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, which in turn can trigger programmed cell death.[2][3] This application note provides a detailed protocol for the detection and quantification of ROS in cancer cells treated with this compound using the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay.
Principle of the Assay
The DCFDA/H2DCFDA assay is a widely used method for measuring intracellular ROS.[4] DCFDA, a cell-permeant, non-fluorescent probe, diffuses into the cell. Inside the cell, it is deacetylated by cellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH), which is trapped within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. The fluorescent signal can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
Signaling Pathway
Caption: this compound induces apoptosis through ROS generation.
Experimental Protocols
This protocol provides guidelines for assessing ROS production in both adherent and suspension cancer cells treated with this compound using the DCFDA/H2DCFDA assay.
Materials and Reagents
-
This compound
-
DCFDA/H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM or RPMI-1640) without phenol red
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Black, clear-bottom 96-well microplates
-
Tert-Butyl hydroperoxide (TBHP) or Hydrogen peroxide (H₂O₂) as a positive control
-
Adherent or suspension cancer cell line of interest
Equipment
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Flow cytometer (FL1 channel for green fluorescence)
-
Fluorescence microscope
-
Cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Laminar flow hood
Protocol 1: ROS Detection in Adherent Cells via Microplate Reader
1. Cell Seeding:
- Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ to 5.0 x 10⁴ cells per well in 100 µL of complete culture medium.
- Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
2. Reagent Preparation:
- This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C.
- DCFDA Working Solution: Prepare a fresh 20 µM working solution of DCFDA by diluting a 20 mM stock in pre-warmed, serum-free medium or PBS. Protect from light. The optimal concentration may vary by cell line and should be determined empirically (range 10-50 µM).
- Positive Control: Prepare a working solution of TBHP (e.g., 50-200 µM) in culture medium.
3. Cell Staining and Treatment:
- Carefully aspirate the culture medium from the wells.
- Wash the cells once with 100 µL of pre-warmed PBS.
- Add 100 µL of the 20 µM DCFDA working solution to each well.
- Incubate the plate for 45 minutes at 37°C in the dark.
- Aspirate the DCFDA solution and wash the cells once with 100 µL of pre-warmed PBS.
- Add 100 µL of culture medium containing the desired concentrations of this compound to the respective wells. Include wells for untreated (negative) and positive controls.
- Incubate for the desired treatment period (e.g., 1, 3, 6, or 24 hours).
4. Data Acquisition:
- Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: ROS Detection in Suspension Cells via Flow Cytometry
1. Cell Culture and Harvesting:
- Culture suspension cells to a density of approximately 1 x 10⁶ cells/mL.
- Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
- Wash the cell pellet once with pre-warmed PBS and centrifuge again.
2. Cell Staining:
- Resuspend the cell pellet in pre-warmed, serum-free medium or PBS containing 20 µM DCFDA at a density of 1 x 10⁶ cells/mL.
- Incubate for 30 minutes at 37°C in the dark.
3. Cell Treatment:
- Centrifuge the stained cells and remove the supernatant.
- Resuspend the cells in fresh, pre-warmed culture medium.
- Aliquot the cell suspension into flow cytometry tubes.
- Add this compound at the desired final concentrations. Include untreated and positive controls.
- Incubate for the desired treatment period at 37°C in the dark.
4. Data Acquisition:
- Analyze the cells immediately on a flow cytometer.
- Use the FL1 channel to detect the green fluorescence of DCF.
- Collect data for at least 10,000 events per sample. The geometric mean fluorescence intensity (MFI) is used for quantification.
Experimental Workflow
Caption: Workflow for the DCFDA-based ROS detection assay.
Data Presentation
Quantitative data should be summarized to compare the effects of different concentrations of this compound. Results are typically expressed as a fold change in fluorescence intensity relative to the untreated control.
Table 1: Summary of Experimental Parameters and Sample Data
| Parameter | Adherent Cells (Microplate) | Suspension Cells (Flow Cytometry) |
| Cell Seeding Density | 2.5 - 5.0 x 10⁴ cells/well | 1 x 10⁶ cells/mL |
| DCFDA Concentration | 10 - 50 µM (start with 20 µM) | 10 - 50 µM (start with 20 µM) |
| DCFDA Incubation | 45 minutes at 37°C | 30 minutes at 37°C |
| Agent-153 Treatment | 1 - 24 hours | 1 - 24 hours |
| Positive Control | 50 - 200 µM TBHP | 50 - 200 µM TBHP |
| Detection Method | Fluorescence Intensity | Mean Fluorescence Intensity (MFI) |
| Example Data (Fold Change) | ||
| Untreated Control | 1.0 | 1.0 |
| Agent-153 (X µM) | e.g., 2.5 ± 0.3 | e.g., 3.1 ± 0.4 |
| Agent-153 (Y µM) | e.g., 4.1 ± 0.5 | e.g., 5.2 ± 0.6 |
| Positive Control (TBHP) | e.g., 5.0 ± 0.4 | e.g., 6.5 ± 0.7 |
Note: Example data are hypothetical and for illustrative purposes. All experiments should be performed in triplicate.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of serum and phenol red from the medium during the staining steps, as they can interfere with the assay. Protect the DCFDA probe and stained cells from light to prevent photo-oxidation.
-
Cell Type Variability: The optimal cell density, probe concentration, and incubation times may vary between different cell lines and should be optimized accordingly.
-
Probe Specificity: DCFDA reacts with several ROS, including hydroxyl radicals, peroxyl radicals, and hydrogen peroxide. It is a general indicator of oxidative stress.
-
Live Cells Required: This assay must be performed on live cells, as fixation is not compatible with the DCFDA probe.
-
Controls: Always include an untreated control, a positive control (e.g., H₂O₂ or TBHP) to ensure the assay is working, and a vehicle control (DMSO) to account for any effects of the solvent.
References
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with Antitumor agent-153
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-153, also referred to as Compound 3 in the primary literature, is a novel 1,4-disubstituted 1,2,3-triazole derivative with demonstrated anticancer properties.[1][2][3] This compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and a subsequent decrease in mitochondrial membrane potential (ΔΨm).[1][2] These characteristics make this compound a valuable tool for studying mitochondrial dysfunction in cancer and for the development of new therapeutic strategies targeting cellular bioenergetics.
These application notes provide a detailed overview of the mechanism of action of this compound and protocols for its use in measuring mitochondrial membrane potential in cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects by inducing oxidative stress, which leads to the disruption of mitochondrial function and initiates the apoptotic cascade. The proposed signaling pathway involves the intracellular generation of ROS, which in turn causes a significant drop in the mitochondrial membrane potential. This depolarization of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors and eventual cell death.
References
- 1. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Apoptosis Induced by Antitumor Agent-153
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-153 is a novel small molecule inhibitor that has demonstrated potent anticancer activity by inducing apoptosis.[1] Mechanistic studies have revealed that this agent triggers programmed cell death through the generation of Reactive Oxygen Species (ROS) and the subsequent loss of mitochondrial membrane potential.[1] Accurate and reliable quantification of apoptosis is critical for evaluating the efficacy of this compound and understanding its mechanism of action in cancer cells.
These application notes provide detailed protocols for assessing apoptosis induced by this compound using three common and robust methods: Annexin V-FITC/Propidium Iodide (PI) staining, Caspase-Glo® 3/7 assay, and Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay. The compatibility of these assays with a small molecule inhibitor like this compound is addressed, and guidelines for experimental design and data interpretation are provided.
Mechanism of Action of this compound
The selection of an appropriate apoptosis assay is informed by the mechanism of the inducing agent. This compound initiates apoptosis through the intrinsic pathway, characterized by mitochondrial dysfunction.
Caption: Apoptotic signaling pathway induced by this compound.
Recommended Apoptosis Assay Kits and Their Compatibility
The following table summarizes the recommended apoptosis assay kits for studying the effects of this compound. These kits are widely available from various manufacturers and have been shown to be compatible with small molecule inhibitors.
| Assay | Principle | Stage of Apoptosis Detected | Instrumentation | Advantages | Considerations |
| Annexin V-FITC/PI Apoptosis Detection Kit | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[2][3] | Early | Flow Cytometer, Fluorescence Microscope | Distinguishes between early apoptotic, late apoptotic, and necrotic cells.[2] | Requires careful handling of cells to avoid membrane damage. |
| Caspase-Glo® 3/7 Assay Kit | Measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. | Mid to Late | Luminometer | High-throughput compatible "add-mix-measure" format. | Provides a population-level measurement of caspase activity. |
| TUNEL Assay Kit | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | Flow Cytometer, Fluorescence Microscope | Can be used on cultured cells and tissue sections. | May also label necrotic cells; proper controls are essential. |
Experimental Workflow for Apoptosis Assessment
A generalized workflow for assessing apoptosis induced by this compound is outlined below. Specific details for each assay are provided in the subsequent protocols.
Caption: General experimental workflow for apoptosis assessment.
Detailed Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay
This protocol is adapted from commercially available kits and is suitable for flow cytometry analysis.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include a vehicle-treated control and a positive control (e.g., staurosporine-treated cells).
-
For adherent cells, gently detach them using trypsin-EDTA, wash with serum-containing media, and then with cold PBS. For suspension cells, collect by centrifugation and wash with cold PBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible, using excitation at 488 nm and measuring emission at approximately 530 nm for FITC and >575 nm for PI.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
| Parameter | Recommended Condition |
| Cell Density | 1 x 10^5 - 1 x 10^6 cells/mL |
| Annexin V-FITC Volume | 5 µL per 100 µL cell suspension |
| Propidium Iodide (PI) Volume | 1-5 µL of 50-100 µg/mL solution per 100 µL cell suspension |
| Incubation Time | 15 minutes at room temperature |
| Incubation Conditions | In the dark |
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay system and is designed for a 96-well plate format.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Buffer and Substrate)
-
White-walled 96-well plates
-
Treated and control cells in culture medium
-
Plate-reading luminometer
Procedure:
-
Assay Plate Preparation:
-
Seed cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls.
-
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.
-
Transfer the entire volume of Buffer into the amber bottle containing the Substrate and mix by inversion until the substrate is thoroughly dissolved.
-
-
Assay Execution:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Interpretation:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity present in the sample.
-
Normalize the results to a cell viability assay to account for differences in cell number.
| Parameter | Recommended Condition |
| Plate Type | White-walled 96-well plate |
| Reagent to Sample Ratio | 1:1 (e.g., 100 µL reagent to 100 µL sample) |
| Incubation Time | 30 minutes to 3 hours at room temperature |
| Mixing | 300-500 rpm for 30 seconds |
Protocol 3: TUNEL Assay
This protocol provides a general procedure for fluorescent TUNEL staining of adherent cells.
Materials:
-
TUNEL Assay Kit (contains TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Culture cells on coverslips in a multi-well plate and treat with this compound and controls.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash again with PBS and permeabilize with 0.1-0.5% Triton X-100 for 5-15 minutes on ice.
-
-
Controls:
-
Positive Control: Treat a fixed and permeabilized sample with DNase I (e.g., 1 µg/mL) for 15-30 minutes to induce DNA breaks.
-
Negative Control: Prepare a sample that will go through the entire staining procedure but without the TdT enzyme.
-
-
TUNEL Reaction:
-
(Optional) Incubate the samples with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mixture according to the kit manufacturer's instructions (TdT enzyme + labeled dUTPs + reaction buffer).
-
Incubate the samples with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection and Visualization:
-
Wash the samples thoroughly with PBS.
-
If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Interpretation:
-
Apoptotic cells will exhibit bright nuclear fluorescence corresponding to the labeled dUTPs.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields.
| Parameter | Recommended Condition |
| Fixation | 4% Paraformaldehyde for 15-30 minutes |
| Permeabilization | 0.1-0.5% Triton X-100 for 5-15 minutes |
| TdT Reaction Incubation | 60 minutes at 37°C |
| Controls | DNase I treated (positive), No TdT enzyme (negative) |
Assay Selection Logic
The choice of apoptosis assay depends on the specific research question and available equipment.
Caption: Decision tree for selecting an appropriate apoptosis assay.
Conclusion
The Annexin V-FITC/PI, Caspase-Glo® 3/7, and TUNEL assays are all compatible and effective methods for quantifying the apoptotic effects of this compound. The choice of assay should be guided by the specific experimental goals, such as the desired stage of apoptosis to be detected, throughput requirements, and available instrumentation. By following the detailed protocols and considering the principles of each assay, researchers can obtain reliable and reproducible data to further characterize the anticancer properties of this compound.
References
Application Notes and Protocols for In Vivo Evaluation of Antitumor Agent-153
Introduction
Antitumor agent-153 is a novel, potent, and selective small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell cycle, proliferation, survival, and growth.[1][2] Its dysregulation is a frequent event in many human cancers, making it a key target for therapeutic intervention.[1][3][4] this compound is designed to specifically target the p110α subunit of PI3K, which is often mutated and hyperactivated in various solid tumors, including breast, colorectal, and ovarian cancers.
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The protocols detailed herein describe the assessment of its anti-tumor efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and preliminary safety profile in murine xenograft models.
Signaling Pathway Targeted by this compound
The PI3K/Akt/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This activation leads to the phosphorylation of downstream effectors like Akt and mTOR, which in turn promote cell growth, proliferation, and survival. This compound inhibits PI3K, thereby blocking this signaling cascade and inducing cancer cell apoptosis and cell cycle arrest.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Part 1: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
This section outlines the protocol to evaluate the antitumor efficacy of agent-153 in an established human breast cancer (MCF-7) xenograft model.
Experimental Workflow
Caption: Workflow for the in vivo efficacy study of this compound.
Detailed Protocol
1. Animal Model and Housing:
-
Species: Female athymic nude mice (BALB/c-nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) facility under controlled conditions (22-24°C, 40-60% humidity, 12h light/dark cycle). Provide sterile food and water ad libitum.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment begins.
2. Cell Culture and Tumor Implantation:
-
Cell Line: Human breast adenocarcinoma cell line MCF-7.
-
Culture: Grow cells in appropriate media until they reach logarithmic growth phase.
-
Implantation: Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Assignment:
-
Measurement: Monitor tumor growth every 2-3 days using digital calipers.
-
Calculation: Tumor volume (mm³) is calculated using the formula: (Length × Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
4. Treatment Groups and Administration:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
Administration: Administer treatments daily via oral gavage (p.o.) for 21 days.
5. Data Collection and Endpoints:
-
Tumor Volume: Measure tumor volume three times per week.
-
Body Weight: Record body weight three times per week as an indicator of general toxicity.
-
Humane Endpoints: Euthanize mice if tumor volume exceeds 2000 mm³, if there is >20% body weight loss, or if signs of significant morbidity appear.
-
Study Termination: At day 21, euthanize all remaining animals. Collect terminal blood samples, tumors, and major organs for further analysis.
Data Presentation
Table 1: Antitumor Efficacy of Agent-153 in MCF-7 Xenograft Model
| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³ ± SEM) | Mean Tumor Volume (Day 21) (mm³ ± SEM) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 175 ± 15 | 1450 ± 120 | - | +5.2 |
| Agent-153 (25 mg/kg) | 10 | 178 ± 16 | 725 ± 95 | 50.0 | -2.1 |
| Agent-153 (50 mg/kg) | 10 | 176 ± 14 | 360 ± 60 | 75.2 | -4.5 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group at Day 21 / Mean Tumor Volume of Control Group at Day 21)] x 100.
Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This section describes the protocols for assessing the PK profile of this compound and its pharmacodynamic effects on the target pathway in tumor tissue.
Protocol: Pharmacokinetic Study
1. Animal and Dosing:
-
Use non-tumor-bearing athymic nude mice (n=3 per time point).
-
Administer a single oral dose of this compound (50 mg/kg).
2. Sample Collection:
-
Collect blood samples via retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
4. Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Unit | Value (Mean ± SD) |
|---|---|---|
| Cmax (Maximum Concentration) | ng/mL | 2500 ± 350 |
| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |
| AUC (0-24h) (Area Under the Curve) | ng·h/mL | 18500 ± 2100 |
| t½ (Half-life) | h | 6.5 ± 1.2 |
Protocol: Pharmacodynamic (PD) Biomarker Analysis
1. Study Design:
-
Use tumor-bearing mice from a satellite efficacy group (n=3 per time point).
-
Administer a single oral dose of this compound (50 mg/kg).
-
Euthanize mice and collect tumors at specified time points (e.g., 2, 8, and 24 hours post-dose).
2. Tissue Processing:
-
Divide each tumor into two halves. One half is snap-frozen in liquid nitrogen for Western blot analysis, and the other is fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
3. Western Blot Analysis:
-
Objective: To quantify the inhibition of the PI3K pathway by measuring the phosphorylation levels of key downstream proteins (p-Akt, p-S6).
-
Procedure:
-
Homogenize frozen tumor tissue and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against p-Akt (Ser473), total Akt, p-S6, and total S6. Use a loading control like β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band intensity using densitometry software.
-
4. Immunohistochemistry (IHC) Protocol:
-
Objective: To visualize the inhibition of cell proliferation (Ki-67) and the induction of apoptosis (cleaved Caspase-3) within the tumor microenvironment.
-
Procedure:
-
Process formalin-fixed tissues into paraffin-embedded (FFPE) blocks.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval (e.g., using citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with normal goat serum.
-
Incubate with primary antibodies (anti-Ki-67, anti-cleaved Caspase-3) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP complex.
-
Develop with a chromogen substrate like DAB.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Image slides and perform quantitative analysis (e.g., percentage of positive cells).
-
Table 3: Pharmacodynamic Biomarker Modulation in Tumors
| Time Post-Dose | p-Akt (% of Vehicle) | p-S6 (% of Vehicle) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
|---|---|---|---|---|
| Vehicle Control | 100 ± 12 | 100 ± 15 | 45 ± 5 | 2 ± 0.5 |
| 2 hours | 15 ± 5 | 10 ± 4 | N/A | N/A |
| 8 hours | 25 ± 7 | 20 ± 6 | 18 ± 4 | 15 ± 3 |
| 24 hours | 60 ± 10 | 55 ± 9 | 25 ± 5 | 10 ± 2 |
Part 3: Preliminary In Vivo Toxicity Assessment
This section details the monitoring for overt signs of toxicity during the efficacy study. A dedicated, more extensive toxicology study would be required for full safety characterization.
Protocol: Toxicity Monitoring
1. Body Weight:
-
As described in Part 1, monitor and record body weight three times weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.
2. Clinical Observations:
-
Perform daily cage-side observations for any signs of distress, including changes in posture, activity, grooming, and stool consistency.
3. Gross Necropsy:
-
At the study endpoint, perform a gross examination of major organs (liver, spleen, kidneys, lungs, heart) for any visible abnormalities (e.g., changes in size, color, texture).
4. (Optional) Histopathology:
-
Collect major organs, fix in formalin, and process for H&E (hematoxylin and eosin) staining to identify any microscopic tissue damage.
Logical Diagram for Dose Escalation/De-escalation
Caption: Decision-making logic for dose adjustment based on toxicity signals.
Conclusion
The protocols described provide a robust framework for the in vivo characterization of this compound. The efficacy study in the MCF-7 xenograft model will determine its dose-dependent anti-tumor activity. The PK/PD analyses will establish a crucial link between drug exposure and target modulation, confirming the mechanism of action in vivo. Preliminary toxicity assessments will guide future safety studies and dose selection for further development. This comprehensive approach is essential for advancing this compound towards clinical evaluation.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-153 (OM-153) Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-153, identified as OM-153, is a novel, potent, and selective small-molecule inhibitor of the tankyrase 1 and 2 (TNKS1/2) enzymes.[1][2][3] Tankyrases are members of the poly-ADP-ribose polymerase (PARP) family and play a crucial role in regulating the WNT/β-catenin signaling pathway.[2][3] Dysregulation of the WNT/β-catenin pathway is a hallmark of numerous cancers, particularly colorectal carcinoma. OM-153 exerts its antitumor effects by inhibiting tankyrase activity, which leads to the stabilization of the β-catenin destruction complex and subsequent downregulation of WNT/β-catenin signaling. These application notes provide detailed protocols for the in vivo administration of OM-153 in mouse models of colon carcinoma and melanoma, along with data presentation and visualization of the underlying mechanism of action.
Mechanism of Action
OM-153 is a 1,2,4-triazole-based inhibitor that targets the catalytic activity of TNKS1/2. In the canonical WNT/β-catenin signaling pathway, tankyrases poly-ADP-ribosylate (PARsylate) AXIN proteins, marking them for ubiquitination and proteasomal degradation. The degradation of AXIN, a key component of the β-catenin destruction complex (which also includes APC, GSK3β, and CK1α), leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional coactivator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.
By inhibiting TNKS1/2, OM-153 prevents the degradation of AXIN, thereby promoting the assembly and stability of the β-catenin destruction complex. This leads to the phosphorylation and subsequent degradation of β-catenin, reducing its nuclear accumulation and inhibiting the transcription of WNT target genes.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New article: The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - Hybrid Technology Hub [med.uio.no]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antitumor Agent-153 Concentration for Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Antitumor agent-153 in cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational compound that has been shown to induce apoptosis (programmed cell death) in cancer cells. Its primary mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to a decrease in the mitochondrial membrane potential (MMP) and subsequent activation of the apoptotic cascade.[1] In some contexts, a compound designated OM-153, a tankyrase inhibitor, has been shown to reduce WNT/β-catenin signaling, which is crucial in various cancers.[2] Another potential "this compound" has been described as an inhibitor of H2A ubiquitination.[3]
Q2: Which cytotoxicity assays are recommended for this compound?
The choice of assay depends on the specific research question. Here are a few recommended options:
-
MTT or XTT Assays: These colorimetric assays measure metabolic activity, which is generally proportional to the number of viable cells. They are a good starting point for assessing overall cytotoxicity.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity due to loss of membrane integrity.[4]
-
ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the amount of ATP in viable cells, which is a key indicator of cell health.[4]
-
Apoptosis Assays (e.g., Annexin V/PI staining): To specifically confirm that this compound is inducing apoptosis, these assays are recommended.
Q3: How do I select the initial concentration range for this compound?
For a novel compound like this compound, it is best to start with a broad concentration range. A common strategy is to perform a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range will help in identifying the approximate IC50 value (the concentration that inhibits 50% of cell growth), which can then be used to design experiments with a narrower concentration range for more precise determination.
Q4: What is the recommended incubation time for this compound?
The optimal incubation time can vary between cell lines and the specific endpoint being measured. A standard starting point for cytotoxicity screening is 24 to 72 hours. For mechanistic studies, such as analyzing signaling pathways or apoptosis induction, shorter time points (e.g., 6, 12, 24 hours) may be more informative.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance/Fluorescence Signal in Viability Assays | 1. Insufficient number of viable cells. 2. Low metabolic activity of the cell line. 3. Reagent issues (e.g., expired, improper storage). 4. Inefficient cell lysis (for ATP-based assays). | 1. Perform a cell titration experiment to determine the optimal seeding density. 2. Ensure cells are healthy and in the logarithmic growth phase before seeding. 3. Check the expiration date and storage conditions of all assay reagents. Prepare fresh solutions. 4. Ensure the lysis buffer is effective for your cell type. |
| High Background Signal in Control Wells | 1. Contamination (microbial or chemical). 2. Media components interfering with the assay (e.g., phenol red). 3. The compound itself is colored or fluorescent. | 1. Use aseptic techniques and test for mycoplasma contamination. 2. Use phenol red-free medium during the assay incubation step. 3. Include a "compound only" control (no cells) to measure its intrinsic signal and subtract it from the experimental values. |
| High Variability Between Replicate Wells | 1. Uneven cell seeding. 2. Inconsistent compound concentration. 3. "Edge effects" in the microplate. 4. Compound precipitation. | 1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Mix the diluted compound well before adding it to the cells. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS. 4. Visually inspect wells for precipitate. If observed, consider using a different solvent or a lower concentration. |
| Unexpectedly High Cell Viability at High Concentrations | 1. Compound is not cytotoxic to the specific cell line. 2. Compound degrades in the culture medium. 3. Direct reduction of assay reagent by the compound (e.g., MTT to formazan). | 1. Test the compound on a known sensitive cell line to confirm its activity. 2. Prepare fresh dilutions of the compound immediately before use. 3. Use a different type of viability assay that is not susceptible to this interference (e.g., LDH or ATP-based assays). |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the solvent used to dissolve the agent) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis solution to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for high variability in cytotoxicity assays.
References
Antitumor agent-153 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Antitumor agent-153 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions.[1][2] For optimal results, ensure the use of anhydrous, research-grade DMSO.
Q2: I observed a precipitate forming immediately after diluting my this compound DMSO stock solution into the cell culture medium. What is causing this?
This common issue is often referred to as "crashing out" or "precipitation."[1] It occurs because this compound is highly soluble in DMSO but has very low solubility in the aqueous environment of your cell culture medium.[2] When the DMSO stock is diluted, the solvent concentration drops significantly, and the aqueous medium cannot keep the compound in solution, leading to precipitation.[1]
Q3: How can I prevent this compound from precipitating during my cell culture experiments?
To prevent precipitation, it is crucial to maintain a final DMSO concentration that is high enough to ensure solubility but low enough to avoid cellular toxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects. A key strategy is to add the DMSO stock solution to the culture medium with vigorous mixing to promote rapid dispersion.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%. For sensitive cell lines, such as primary cells, it is advisable to maintain the concentration at or below 0.1%. It is highly recommended to perform a vehicle control experiment with DMSO alone to determine the specific tolerance of your cell line.
Q5: I see a precipitate in my culture, but I'm not sure if it's this compound or something else. How can I check?
Turbidity or precipitation in cell culture can arise from several sources. First, examine the culture under a microscope. Crystalline-like precipitates are often indicative of the drug. If you observe budding or movement, it could be microbial contamination. Cloudiness without a significant pH change might be due to the precipitation of salts (e.g., calcium phosphate) or proteins, especially if the medium has undergone freeze-thaw cycles or temperature fluctuations.
Troubleshooting Guide
This guide addresses common issues and provides solutions for working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution ("Solvent Shock"): Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| High DMSO Concentration in Final Solution: While DMSO aids initial dissolution, high final concentrations can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. | |
| Precipitation Over Time (Delayed) | Supersaturated Solution: The initial solution may be supersaturated, with precipitation occurring as it equilibrates. | Use the prepared working solution as quickly as possible after dilution. |
| Evaporation: Water evaporation from the culture plates can increase the compound's concentration, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. | |
| Temperature Fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility. | Minimize the time culture vessels are outside the incubator. For frequent observation, consider using a microscope with an integrated incubator. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM working solution of this compound with a final DMSO concentration of 0.1%.
Materials:
-
This compound
-
Anhydrous, research-grade DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound in 100% DMSO to achieve a 10 mM stock solution. Gently warm the solution to 37°C for 10 minutes to ensure complete dissolution.
-
Store Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Prepare Working Solution: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the stock solution. For example, to make 10 mL of working solution, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed medium. d. Crucial Step to Avoid Precipitation: Add the 10 µL of the stock solution dropwise to the 10 mL of pre-warmed medium while gently swirling or vortexing the tube. Do not add the medium to the DMSO stock. e. Cap the tube and invert it several times to ensure the solution is thoroughly mixed. f. Visually inspect the medium to ensure it remains clear and free of precipitation. g. Use this freshly prepared working solution immediately for your experiments.
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to triplicate wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under normal cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). You can also use a plate reader to measure absorbance at 600 nm to quantify turbidity. The highest concentration that remains clear is your maximum soluble concentration under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Generalized signaling pathway of this compound.
References
Troubleshooting Antitumor agent-153 off-target effects
Technical Support Center: Antitumor Agent-153
Fictional Agent Profile: this compound is a synthetic small molecule designed as a potent and selective inhibitor of Tumor-Associated Kinase 1 (TAK1) , a key protein in a signaling pathway frequently dysregulated in certain cancers. However, at concentrations required for effective tumor cell growth inhibition, off-target activities have been observed, primarily against VEGFR2 and PDGFRβ , leading to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cancer cells treated with this compound are showing unexpected morphological changes, such as elongation and increased adherence. Is this a known effect?
A1: Yes, this is a potential off-target effect. The observed phenotype is consistent with the inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), which is involved in regulating cell shape and adhesion.[1][2] this compound has been shown to inhibit PDGFRβ at concentrations close to those required for TAK1 inhibition (see Table 1). We recommend performing a Western blot for phosphorylated PDGFRβ to confirm this off-target activity in your cell line.
Q2: I'm observing a decrease in cell proliferation, but it doesn't seem to correlate with the level of TAK1 inhibition I'm measuring. What could be the cause?
A2: This could be due to the off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 signaling is a known driver of proliferation in many cell types, including some tumor cells.[3][4][5] The anti-proliferative effect you are observing may be a combination of on-target TAK1 inhibition and off-target VEGFR2 inhibition. To dissect these two effects, you can try a "rescue" experiment by adding VEGF ligand to your culture to see if it restores the proliferation deficit (see Protocol 3).
Q3: How can I definitively confirm that the effects I'm seeing are due to off-target activity and not an unknown function of my primary target, TAK1?
A3: Distinguishing on-target from off-target effects is crucial. We recommend a multi-step approach:
-
Orthogonal Inhibitor Test: Use a structurally different, validated TAK1 inhibitor. If this second inhibitor does not reproduce the phenotype seen with this compound, it strongly suggests an off-target effect.
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to the suspected off-targets (VEGFR2, PDGFRβ) in your cells at your experimental concentrations (see Protocol 2).
-
Rescue Experiment: Attempt to rescue the phenotype by either overexpressing a drug-resistant mutant of the primary target (TAK1) or by adding the specific ligands for the off-targets (e.g., VEGF, PDGF).
Q4: What is the known selectivity profile of this compound?
A4: The selectivity profile has been characterized against a panel of common kinases. While it is most potent against TAK1, significant activity is seen against VEGFR2 and PDGFRβ. See the data summary below for IC50 values.
Q5: Are there recommended control experiments I should always run when using this compound?
A5: Yes. For every experiment, we strongly recommend including the following controls:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve the agent.
-
Positive Control: A known activator of the TAK1 pathway to ensure the pathway is active in your system.
-
Negative Control Cell Line: If possible, use a cell line that does not express the primary target (TAK1) to isolate off-target effects.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TAK1 (On-Target) | 5 | Primary therapeutic target |
| VEGFR2 (Off-Target) | 50 | High-affinity off-target; impacts proliferation & angiogenesis |
| PDGFRβ (Off-Target) | 85 | Off-target; impacts cell morphology and migration |
| EGFR | > 10,000 | Low-affinity off-target |
| SRC | > 5,000 | Low-affinity off-target |
Table 2: Summary of Potential Off-Target Phenotypes
| Observed Phenotype | Suspected Off-Target | Suggested Confirmation Experiment |
| Decreased cell proliferation | VEGFR2 | Western Blot for p-ERK, p-AKT; VEGF rescue experiment |
| Cell elongation, increased adhesion | PDGFRβ | Western Blot for p-PDGFRβ; PDGF rescue experiment |
| Unexpected cytotoxicity | VEGFR2 and/or PDGFRβ | Compare with other TAK1 inhibitors; CETSA |
Mandatory Visualizations
Caption: On-target (TAK1) and off-target (VEGFR2, PDGFRβ) signaling pathways.
Caption: Experimental workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: Western Blot Analysis for Off-Target Pathway Modulation
This protocol is designed to measure the phosphorylation status of VEGFR2 and PDGFRβ, key indicators of their activation state.
1. Sample Preparation:
- Culture cells to 70-80% confluency.
- Treat cells with this compound (at your experimental concentration) and a vehicle control (e.g., DMSO) for the desired duration.
- Immediately place plates on ice, wash twice with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keeping samples on ice is critical to prevent dephosphorylation.
- Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes at 95°C.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein which can cause high background.
- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175) or phosphorylated PDGFRβ.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate.
- Crucially, strip the blot and re-probe for total VEGFR2 or total PDGFRβ to ensure observed changes are due to phosphorylation status and not total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
1. Cell Treatment:
- Harvest cells and resuspend in fresh media to a density of 2 x 10⁶ cells/mL.
- Treat cells with a high concentration of this compound (e.g., 10-20x IC50) or vehicle control for 1 hour at 37°C.
2. Heat Challenge:
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Lysis and Fractionation:
- Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
- Separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifuging at 20,000 x g for 20 minutes at 4°C.
4. Analysis:
- Collect the supernatant and analyze the amount of soluble target protein (VEGFR2 or PDGFRβ) remaining at each temperature point via Western blot, as described in Protocol 1.
- Expected Outcome: In the drug-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.
Protocol 3: Rescue Experiment using Recombinant Ligands
This protocol aims to reverse a phenotype caused by an off-target effect by supplying the pathway with its natural ligand.
1. Experimental Setup:
- Seed cells and allow them to adhere overnight.
- Prepare four treatment groups:
- Vehicle Control
- This compound alone
- Recombinant Ligand alone (e.g., VEGF-A or PDGF-BB)
- This compound + Recombinant Ligand
2. Treatment:
- Pre-treat the cells in Group 4 with this compound for 1-2 hours.
- Add the recombinant ligand to Groups 3 and 4. Use a concentration known to saturate the receptor (typically in the ng/mL range). Add vehicle to Groups 1 and 2.
- Incubate for the desired duration to observe the phenotype (e.g., 24-72 hours for proliferation assays).
3. Analysis:
- Measure the phenotype of interest (e.g., cell count for proliferation, cell imaging for morphology).
- Expected Outcome: If the phenotype caused by this compound is due to off-target inhibition of VEGFR2 or PDGFRβ, the addition of the corresponding ligand should significantly or completely reverse the effect, "rescuing" the cells.
References
- 1. PDGFRB - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Antitumor Agent-153 in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Antitumor agent-153 in solution.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the formulation and handling of this compound solutions.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Question: I dissolved this compound in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and how can I fix it?
Answer: This is a common issue for hydrophobic compounds like many antitumor agents. The organic solvent can dissolve the compound at a high concentration, but when diluted into an aqueous medium, the compound's concentration may exceed its aqueous solubility limit, causing it to precipitate.
Here are several strategies to address this:
-
Optimize Solvent Concentration: While aiming to minimize the concentration of organic solvents like DMSO in your final solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1] Always include a vehicle control in your experiments to ensure the solvent concentration does not affect the results.[1]
-
Use a Co-solvent System: A combination of solvents can improve solubility. A ternary system, for instance, using DMSO, PEG-400, and saline, might provide better stability than a binary system.[2]
-
Incorporate a Surfactant: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Poloxamer 188 can form micelles that encapsulate the drug, keeping it solubilized and preventing precipitation.[2]
-
Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] Experimenting with different pH values for your buffer may help identify a range where this compound is more soluble.
-
Lower the Drug Concentration: The simplest approach may be to reduce the final concentration of this compound in your formulation to stay below its kinetic solubility limit.
Issue 2: Loss of biological activity of this compound in solution over time.
Question: My solution of this compound loses its cytotoxic activity after a few hours at 37°C in cell culture medium. What could be the cause and how can I prevent it?
Answer: Loss of activity is likely due to the chemical degradation of this compound. Several factors can contribute to this degradation in solution.
-
Hydrolytic Degradation: Many small molecule drugs are susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions. The pH of standard cell culture media (typically 7.2-7.4) may not be optimal for the stability of this compound.
-
Oxidation: Some compounds are sensitive to oxidation, which can be accelerated by the presence of dissolved oxygen or metal ions.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds.
To mitigate these issues, consider the following:
-
Perform a Stability Study: Conduct a time-course experiment to determine the rate of degradation in your specific experimental medium and conditions.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.
-
Use Antioxidants: If oxidation is suspected, the addition of antioxidants might be beneficial, but their compatibility with your experimental system must be validated.
-
Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions of this compound from a stable stock solution immediately before use.
Issue 3: Inconsistent experimental results with this compound.
Question: I am observing significant variability in my experimental results when using this compound. What could be the source of this inconsistency?
Answer: Inconsistent results can often be traced back to issues with the stability and handling of the compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes after initial preparation.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in your experiment. Consider using low-adhesion plasticware or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA), ensuring it doesn't interfere with your assay.
-
Inconsistent Solution Preparation: Minor variations in preparing working solutions can lead to different final concentrations. Adhere to a standardized and detailed protocol for all solution preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for antitumor agents in solution?
A1: The most common degradation pathways for small molecule antitumor agents in aqueous solution include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often pH-dependent.
-
Oxidation: Reaction with oxygen or other oxidizing agents, which can be catalyzed by metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
Q2: What formulation strategies can be used to improve the stability of this compound?
A2: Several formulation strategies can enhance the stability of poorly soluble or unstable drugs:
-
Co-solvent Systems: Using a mixture of water-miscible organic solvents can increase solubility.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can improve its solubility and protect it from degradation.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate.
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids can form stable emulsions or self-emulsifying systems.
-
Lyophilization (Freeze-Drying): Removing water from the formulation can prevent hydrolytic degradation and improve long-term stability. The lyophilized powder is then reconstituted before use.
Q3: How should I store stock solutions of this compound?
A3: Proper storage is critical for maintaining the integrity of your compound.
-
Solid Form: Unless otherwise specified, store the solid powder at -20°C for long-term storage.
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light by using amber vials or wrapping them in foil.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer System (pH) | % Remaining after 24 hours | % Remaining after 48 hours |
| Phosphate-Buffered Saline (7.4) | 85% | 72% |
| Citrate Buffer (5.0) | 95% | 91% |
| Tris Buffer (8.5) | 70% | 55% |
Table 2: Effect of Formulation Strategy on the Apparent Solubility of this compound
| Formulation | Apparent Solubility (µg/mL) |
| Aqueous Buffer (pH 7.4) | < 1 |
| 10% DMSO in Aqueous Buffer | 15 |
| 5% HP-β-Cyclodextrin in Aqueous Buffer | 50 |
| Nanosuspension in Aqueous Buffer | 80 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method to evaluate the chemical stability of this compound in a specific solution over time.
-
Preparation of Test Solution: Prepare a solution of this compound in the desired buffer or cell culture medium at the final working concentration.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator). Protect from light if the compound is photosensitive.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately stop any further degradation by diluting the aliquot in a cold mobile phase or by adding an equal volume of a cold organic solvent like acetonitrile or methanol to precipitate proteins.
-
HPLC Analysis: Inject the samples onto a suitable HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products).
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (T=0).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a method for improving the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in water at the desired concentration (e.g., 10% w/v).
-
Prepare Drug Solution: In a separate vial, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: While vigorously stirring the HP-β-CD solution, add the drug solution dropwise.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration/Lyophilization (Optional): The resulting solution can be filtered through a 0.22 µm filter to remove any undissolved drug. For long-term storage, the solution can be lyophilized to obtain a powder that can be reconstituted with water or buffer.
Visualizations
Caption: Workflow for stability assessment and improvement.
Caption: Factors leading to drug degradation.
References
Antitumor agent-153 inconsistent results in proliferation assays
Technical Support Center: Antitumor Agent-153
Disclaimer: The term "this compound" is associated with multiple entities in scientific literature, including the Tankyrase inhibitor OM-153 and the radiopharmaceutical Samarium-153. This guide addresses troubleshooting for a hypothetical small molecule inhibitor, herein referred to as "this compound," facing common issues in in vitro proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor targeting the hypothetical "Proliferation-Associated Kinase" (PAK) signaling pathway. By inhibiting PAK, the agent is designed to disrupt downstream signaling cascades that are critical for cell cycle progression and proliferation.
Q2: We are observing significant variability in the GI50/IC50 values for this compound between experiments. What are the common causes?
A2: Inconsistent GI50/IC50 values are a frequent issue in proliferation assays. The primary sources of variability can be categorized as follows:
-
Agent-Related: Issues with the stability, solubility, and storage of this compound.
-
Cell-Related: Biological variations in cell lines, including passage number, cell density at the time of seeding, and potential mycoplasma contamination.[1][2]
Troubleshooting Inconsistent Proliferation Assay Results
This section provides a detailed guide to systematically troubleshoot and resolve inconsistencies observed in proliferation assays with this compound.
Issue 1: High Variability in Dose-Response Curves
Possible Cause: Inconsistent preparation or degradation of this compound.
Troubleshooting Steps:
-
Stock Solution Preparation:
-
Always prepare fresh stock solutions in anhydrous DMSO.
-
If solubility is an issue, gentle warming (37°C) or sonication can be employed.[5]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock in pre-warmed culture medium immediately before use.
-
Ensure rapid and thorough mixing to prevent precipitation of the agent.
-
-
Agent Stability:
-
The stability of this compound in culture medium can be time-dependent. Consider the duration of your assay and whether a medium change with a fresh agent is necessary for longer experiments. Some media components can impact the stability of dissolved compounds.
-
Issue 2: Discrepancies in Results Between Different Proliferation Assays
Possible Cause: Different assays measure different cellular parameters, which can be differentially affected by the agent's mechanism of action.
Troubleshooting Steps:
-
Understand the Assay Principle:
-
MTT/XTT Assays: Measure mitochondrial reductase activity, which may not always correlate directly with cell number.
-
SRB Assay: Measures total protein content, providing an estimation of cell mass.
-
Crystal Violet Assay: Stains the DNA of adherent cells, correlating with cell number.
-
Direct Cell Counting (e.g., Trypan Blue): Provides a direct measure of viable cell numbers.
-
-
Recommendation:
-
It is advisable to use at least two different proliferation assays based on distinct principles to confirm the antiproliferative effects of this compound.
-
Data Presentation
Table 1: Example of Inconsistent GI50 Values for this compound in HT-29 Cells
| Experiment ID | Seeding Density (cells/well) | Passage Number | GI50 (nM) |
| EXP-01 | 5,000 | 8 | 15.2 |
| EXP-02 | 5,000 | 15 | 35.8 |
| EXP-03 | 10,000 | 8 | 28.5 |
| EXP-04 | 5,000 | 8 | 14.9 |
This table illustrates how variations in cell passage number and seeding density can lead to significant shifts in the calculated GI50 values.
Table 2: Comparison of Proliferation Assay Results
| Assay Type | Endpoint Measured | Apparent IC50 (nM) | Notes |
| MTT | Mitochondrial Activity | 25 | May be influenced by metabolic changes. |
| SRB | Total Protein | 45 | Reflects overall cell mass. |
| Direct Count | Viable Cell Number | 50 | Considered a more direct measure of proliferation. |
This table demonstrates how the choice of assay can yield different IC50 values for the same compound and cell line.
Experimental Protocols
MTT Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Fixation: After treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measurement: Read the absorbance at 510 nm.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General experimental workflow for a cell proliferation assay.
Caption: Troubleshooting decision tree for inconsistent proliferation assay results.
References
Minimizing Antitumor agent-153 toxicity in normal cells
Technical Support Center: Antitumor Agent-153
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of this compound in normal cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines (e.g., primary cardiomyocytes, hematopoietic stem cells) at concentrations where this compound is effective against cancer cells. Why is this happening?
A1: This is a critical issue often stemming from off-target effects. This compound is a potent inhibitor of Tumor-Specific Kinase 1 (TSK1). However, at higher concentrations, it can inhibit Normal Cell Kinase 2 (NCK2), which shares structural homology with TSK1. NCK2 is crucial for the homeostasis of several normal cell types. This off-target inhibition is the likely cause of the observed toxicity. A kinome-wide selectivity screen is recommended to confirm off-target activities.[1]
Q2: What are the initial steps to mitigate the toxicity of this compound in our cell-based assays?
A2: The primary strategies involve optimizing the dose and considering combination therapies.[2] First, perform a detailed dose-response curve to identify the lowest effective concentration that maintains antitumor efficacy while minimizing normal cell toxicity.[1] Second, consider co-administration with a selective NCK2 activator (Agent-M) to competitively reduce the off-target effects in normal cells.
Q3: Our results are inconsistent across experiments. What could be the cause?
A3: Inconsistent results in cell-based assays can arise from several factors.[3][4] Key areas to check include:
-
Cell Health and Passage Number: Ensure cells are in the logarithmic growth phase and use a consistent, low passage number.
-
Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment and verify its solubility in your culture medium. Precipitated compound can lead to variable effects.
-
Assay Conditions: Standardize cell seeding density, incubation times, and reagent concentrations.
Q4: How can we proactively screen for cardiotoxicity, a known concern with kinase inhibitors?
A4: Early screening for cardiotoxicity is crucial. An effective approach is to use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells provide a physiologically relevant model to assess effects on beating frequency, contractility, and electrophysiology. Automated patch-clamp systems can also be used to screen for effects on key cardiac ion channels like hERG.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity in Normal Cells at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds targeting TSK1. | 1. Identification of specific off-target kinases (e.g., NCK2). 2. Determine if toxicity is linked to the specific chemical structure or the on-target effect. |
| Inappropriate dosage | 1. Conduct a detailed dose-response analysis on both tumor and normal cell lines. 2. Explore dose-reduction or intermittent dosing strategies in your experimental design. | 1. Establish a therapeutic window with maximal tumor cell killing and minimal normal cell toxicity. 2. Minimize off-target binding by using a lower, effective concentration. |
| Compound precipitation | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle-only control to ensure the solvent is not causing toxicity. | 1. Prevention of non-specific effects caused by compound precipitation. |
Issue 2: Low Antitumor Efficacy in Co-culture Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Drug sequestration by normal cells | 1. Quantify the intracellular concentration of this compound in both tumor and normal cells. 2. Evaluate a nanoparticle delivery system (NDS) to enhance tumor-specific uptake. | 1. Determine if normal cells are acting as a "sink" for the agent. 2. Increased therapeutic efficacy due to targeted delivery. |
| Activation of compensatory pathways | 1. Use Western blotting to probe for the activation of known compensatory signaling pathways (e.g., PI3K/Akt) in tumor cells upon treatment. 2. Consider combining this compound with an inhibitor of the identified compensatory pathway. | 1. A clearer understanding of the cellular resistance mechanism. 2. Synergistic antitumor effect and potentially lower required doses. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (nM) without Agent-M | IC50 (nM) with 1 µM Agent-M |
| HT-29 | Colon Carcinoma | 50 | 48 |
| A549 | Lung Carcinoma | 75 | 72 |
| HUVEC | Normal Endothelial Cells | 250 | 850 |
| hiPSC-CM | Normal Cardiomyocytes | 150 | 600 |
| HSC | Hematopoietic Stem Cells | 120 | 550 |
Table 2: Effect of Nanoparticle Delivery System (NDS) on Agent-153 Concentration
| Parameter | Free Agent-153 | NDS-encapsulated Agent-153 |
| Tumor Tissue Concentration (µg/g) | 1.5 | 9.8 |
| Heart Tissue Concentration (µg/g) | 2.2 | 0.5 |
| Bone Marrow Concentration (µg/g) | 3.1 | 0.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the cytotoxicity of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each concentration to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: In Vitro Cardiotoxicity Assessment using hiPSC-CMs
This protocol provides a method for evaluating the potential cardiotoxic effects of this compound.
-
Cell Culture: Culture hiPSC-derived cardiomyocytes on multi-electrode array (MEA) plates or impedance-based systems according to the manufacturer's instructions until a stable, spontaneously beating monolayer is formed.
-
Baseline Recording: Record baseline electrophysiological activity (e.g., field potential duration, beat period) or impedance for at least 10 minutes.
-
Compound Application: Add this compound at various concentrations to the wells. Include a positive control (e.g., a known hERG channel blocker) and a vehicle control.
-
Data Acquisition: Record the cellular activity continuously or at set time points (e.g., 30 minutes, 1 hour, 24 hours) post-compound addition.
-
Analysis: Analyze the data for changes in beat rate, field potential duration (an indicator of QT prolongation), and arrhythmogenic events.
Visualizations
References
Antitumor agent-153 experimental variability and controls
Welcome to the technical support center for Antitumor Agent-153. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls. Agent-153 is a potent and selective small molecule inhibitor of the MEK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Aberrant activation of this pathway is a hallmark of many cancers, making MEK1/2 a critical therapeutic target.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2). By binding to a unique allosteric pocket, it prevents the phosphorylation and activation of ERK1/2, a downstream effector in the MAPK signaling cascade.[1] This leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells with a hyperactivated RAS/RAF/MEK/ERK pathway.
Q2: In which cancer cell lines is Agent-153 expected to be most effective?
A2: Agent-153 is most effective in cancer cell lines harboring mutations that lead to constitutive activation of the MAPK pathway, such as BRAF V600E or RAS mutations (KRAS, NRAS). Cell lines like A375 (melanoma, BRAF V600E) and HT-29 (colorectal cancer, BRAF V600E) are highly sensitive. Responsiveness may vary in cell lines with other genetic backgrounds.
Q3: What is the recommended solvent and storage condition for Agent-153?
A3: Agent-153 is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C and protected from light. For in vivo studies, the compound should be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always test the vehicle alone as a control in your experiments.
Q4: What are the known off-target effects of Agent-153?
A4: While Agent-153 is highly selective for MEK1/2, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration range. If unexpected phenotypes are observed, consider performing a kinome-wide selectivity screen to identify potential off-target interactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Agent-153.
In Vitro Assay Variability
Q: I am observing significant variability in my IC50 values for Agent-153 in cell viability assays. What are the potential causes?
A: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors. High variability is an intrinsic feature of experimentation in biological systems, even under highly standardized conditions.
-
Cell-Related Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated (e.g., via STR profiling) and use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug responses.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variable results. Standardize your seeding protocol to ensure a consistent cell density that allows for logarithmic growth throughout the experiment.
-
-
Compound-Related Factors:
-
Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your DMSO stock. Prepare fresh dilutions from the stock for each experiment.
-
Compound Stability: Agent-153 may have limited stability in cell culture media. Consider the duration of your assay and whether the compound may be degrading over time.
-
-
Assay Protocol:
-
Incubation Time: The duration of exposure to Agent-153 will significantly impact the IC50 value. Maintain a consistent incubation time across all experiments.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo, XTT) measure different aspects of cell health and can yield different IC50 values. Use the same assay for all comparisons.
-
Edge Effects: Wells on the periphery of a multi-well plate are prone to evaporation. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Target Engagement and Western Blotting Issues
Q: My western blot results do not show a decrease in phosphorylated ERK (p-ERK) after treatment with Agent-153. What should I do?
A: Failure to detect a decrease in p-ERK, the direct downstream target of MEK1/2, suggests a problem with either the experimental setup or the cellular response.
-
Sample Preparation and Protocol:
-
Phosphatase Inhibitors: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins.
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. Use 5% w/v Bovine Serum Albumin (BSA) in TBST instead.
-
Buffer Choice: Use Tris-based buffers (e.g., TBST) instead of phosphate-buffered saline (PBS), as phosphate ions can interfere with the binding of some phospho-specific antibodies.
-
-
Cellular Response:
-
Time Course: The inhibition of p-ERK can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition.
-
Feedback Loops: Inhibition of the MEK/ERK pathway can sometimes lead to the activation of compensatory signaling pathways, which may reactivate ERK signaling.
-
-
Antibody and Detection:
-
Antibody Validation: Ensure your primary antibodies for p-ERK and total ERK are specific and validated for western blotting.
-
Loading Control: Always probe for total ERK as a loading control and to normalize the p-ERK signal.
-
In Vivo Experimental Challenges
Q: I am observing high toxicity or a lack of efficacy in my in vivo xenograft studies. How can I troubleshoot this?
A: In vivo experiments are complex, and issues can arise from multiple sources.
-
Toxicity Issues:
-
Maximum Tolerated Dose (MTD): Ensure you have performed a proper MTD study to determine the highest dose that can be administered without unacceptable side effects.
-
Vehicle Effects: The vehicle used to formulate Agent-153 can cause toxicity. Always include a vehicle-only control group.
-
Off-Target Effects: Toxicity may be due to off-target effects of the compound. Consider reducing the dose or exploring alternative dosing schedules.
-
-
Lack of Efficacy:
-
Pharmacokinetics (PK): The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration. Conduct a PK study to determine the drug's exposure in plasma and tumor tissue.
-
Tumor Model Selection: The chosen tumor model may not be sensitive to MEK inhibition. Ensure the model has a constitutively active MAPK pathway.
-
Drug Formulation: The compound may be precipitating out of solution upon injection. Check the solubility and stability of your formulation.
-
Data Presentation
Table 1: In Vitro IC50 Values of Agent-153 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 15 |
| HT-29 | Colorectal | BRAF V600E | 25 |
| HCT116 | Colorectal | KRAS G13D | 80 |
| MCF-7 | Breast | PIK3CA E545K | >1000 |
| PC-3 | Prostate | PTEN null | >1000 |
Table 2: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action | Expected Outcome |
| Cell line misidentification or contamination | Authenticate cell line via STR profiling. | Ensures results are specific to the intended cell line. |
| High cell passage number | Use cells within a consistent, low passage range (<20). | Reduces variability due to genetic drift. |
| Inconsistent cell seeding density | Standardize cell counting and seeding protocols. | Uniform cell numbers lead to more consistent drug responses. |
| Compound degradation | Prepare fresh dilutions for each experiment; store stock properly. | Ensures the active compound concentration is accurate. |
| Assay incubation time variability | Use a consistent incubation time for all experiments. | Reduces a major source of experimental variation. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Agent-153 in culture medium. Add 100 µL of the dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Protocol 2: Western Blotting for p-ERK and Total ERK
-
Cell Treatment and Lysis: Seed cells in a 6-well plate. Treat with Agent-153 at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Mandatory Visualization
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 value using an MTT assay.
References
Antitumor agent-153 long-term storage and handling
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for "Antitumor agent-153." Initial research has identified two distinct compounds referred to in the context of antitumor activity with the number 153: OM-153 , a small molecule Tankyrase inhibitor, and Samarium-153 (¹⁵³Sm) , a radiopharmaceutical. This guide is therefore divided into two sections to address the specific properties and experimental considerations for each agent.
Section 1: OM-153 (Tankyrase Inhibitor)
OM-153 is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the WNT/β-catenin signaling pathway. Its antitumor activity stems from the stabilization of the β-catenin destruction complex, leading to reduced proliferation in cancer cells with aberrant WNT signaling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for OM-153 powder?
A1: OM-153 as a solid powder is stable for extended periods when stored under appropriate conditions. For optimal stability, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1] The product is generally stable at room temperature for short periods, such as during shipping.[1]
Q2: How should I prepare and store stock solutions of OM-153?
A2: OM-153 is soluble in DMSO at concentrations up to approximately 100 mg/mL (~196.3 mM).[1] Stock solutions should be prepared in a high-quality, anhydrous solvent. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1][2]
Q3: What is the mechanism of action of OM-153?
A3: OM-153 is a selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are part of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the WNT/β-catenin signaling pathway. By inhibiting Tankyrase, OM-153 prevents the poly-ADP-ribosylation (PARsylation) of AXIN, a key component of the β-catenin destruction complex. This stabilization of AXIN leads to the degradation of β-catenin, thereby inhibiting the transcription of WNT target genes that promote cell proliferation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of OM-153 in cell culture media. | The concentration of OM-153 or the percentage of DMSO in the final working solution is too high. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. If precipitation persists, consider using a gentle warming or sonication to aid dissolution before adding to the media. For in vivo studies, specific formulations with co-solvents like PEG300, Tween 80, or corn oil can be used. |
| Inconsistent or no biological effect observed. | - Improper storage leading to degradation.- Incorrect concentration used.- Cell line is not sensitive to Tankyrase inhibition. | - Verify that the OM-153 powder and stock solutions have been stored according to the recommended conditions.- Confirm the final concentration of OM-153 in your assay. The IC50 for WNT/β-catenin signaling inhibition is in the low nanomolar range (e.g., 0.63 nM in a reporter assay).- Ensure your chosen cell line has an active and dependent WNT/β-catenin pathway (e.g., APC-mutated colorectal cancer cell lines like COLO 320DM). |
| High background in in vitro assays. | The purity of the OM-153 may be compromised. | Use a high-purity grade of OM-153. If you suspect contamination, consider obtaining a new batch of the compound. |
| Unexpected cytotoxicity in cell-based assays. | - High concentrations of OM-153.- Solvent toxicity. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Growth inhibition (GI50) in sensitive cell lines can be around 10 nM.- Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells. |
Data Presentation
Table 1: Storage Conditions for OM-153
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 2: In Vitro Activity of OM-153
| Parameter | Value | Assay/Cell Line |
| IC₅₀ (TNKS1) | 13 nM | Biochemical Assay |
| IC₅₀ (TNKS2) | 2 nM | Biochemical Assay |
| IC₅₀ (WNT/β-catenin signaling) | 0.63 nM | HEK293 Reporter Assay |
| GI₅₀ (Cell Growth) | 10 nM | COLO 320DM cells |
Experimental Protocols
Protocol 1: Preparation of OM-153 Stock Solution
-
Bring the vial of OM-153 powder to room temperature before opening.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Cell Growth Inhibition Assay
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of OM-153 from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of OM-153. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as an MTS or MTT assay.
-
Calculate the GI₅₀ value by plotting the percentage of growth inhibition against the log of the OM-153 concentration.
Mandatory Visualization
Caption: OM-153 inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Section 2: Samarium-153 (¹⁵³Sm) Radiopharmaceutical
Samarium-153 (¹⁵³Sm) is a radioisotope that emits both beta particles and gamma photons. For antitumor applications, it is typically chelated with ethylenediamine tetramethylene phosphonate (EDTMP) to form ¹⁵³Sm-EDTMP (trade name: Quadramet®). This complex has a high affinity for areas of active bone formation, making it a targeted radiopharmaceutical for the treatment of painful bone metastases.
Frequently Asked Questions (FAQs)
Q1: How should Samarium-153 be stored?
A1: ¹⁵³Sm, particularly as the formulated radiopharmaceutical ¹⁵³Sm-EDTMP, should be stored frozen in a lead-shielded container to minimize radiation exposure. All radioactive materials must be stored in a designated and properly shielded area in compliance with institutional and regulatory guidelines for radioactive materials.
Q2: What are the key safety precautions when handling Samarium-153?
A2: As a radioactive substance, ¹⁵³Sm must be handled with strict adherence to radiation safety protocols. This includes:
-
Personal Protective Equipment (PPE): Wear a lab coat, double gloves, and safety glasses.
-
Shielding: Use lead shielding to minimize radiation exposure. The half-value thickness of lead for ¹⁵³Sm is approximately 0.10 mm; 1 mm of lead can reduce exposure by a factor of about 1,000.
-
Dosimetry: All personnel handling ¹⁵³Sm should wear appropriate radiation dosimeters to monitor their exposure.
-
Designated Area: All work with ¹⁵³Sm should be conducted in a designated and properly ventilated area, such as a fume hood or hot cell.
Q3: How should waste containing Samarium-153 be disposed of?
A3: All waste contaminated with ¹⁵³Sm is considered radioactive waste and must be disposed of according to institutional and regulatory guidelines. This includes contaminated PPE, vials, and any biological waste from experiments. Waste should be segregated into appropriate, clearly labeled containers for radioactive waste. Due to its relatively short half-life of 46.3 hours (1.93 days), short-term storage for decay may be a viable disposal strategy, after which it can be disposed of as non-radioactive waste, depending on institutional policies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low radiochemical purity of ¹⁵³Sm-EDTMP. | - Incorrect pH during labeling.- Presence of competing metal ions.- Degradation of the EDTMP ligand. | - Ensure the pH of the reaction mixture is within the optimal range (typically pH 7-8.5) for complexation.- Use high-purity reagents and water to avoid contamination with other metal ions that could compete with ¹⁵³Sm for binding to EDTMP.- Store the EDTMP kit according to the manufacturer's instructions, typically at 2-8°C. |
| Poor uptake of ¹⁵³Sm-EDTMP in bone during in vivo experiments. | - Low radiochemical purity.- Physiological factors in the animal model. | - Perform quality control tests, such as ITLC, to confirm high radiochemical purity before injection.- Ensure the animal model has active bone metabolism. The uptake of ¹⁵³Sm-EDTMP is dependent on osteoblastic activity. |
| Contamination of the work area. | Improper handling techniques or spills. | - Follow strict radiation safety protocols. In case of a spill, immediately notify the Radiation Safety Officer and follow the established spill cleanup procedure. For urine or blood spills from treated animals, clean thoroughly and wash contaminated clothing separately or store for decay. |
| Inconsistent experimental results. | - Inaccurate measurement of radioactivity.- Variability in animal models. | - Use a calibrated dose calibrator to accurately measure the activity of ¹⁵³Sm before each experiment.- Standardize the experimental conditions, including the age, weight, and health status of the animals. |
Data Presentation
Table 3: Physical Properties of Samarium-153
| Property | Value |
| Half-life | 46.3 hours (1.93 days) |
| Beta Emission (Max Energy) | 0.81 MeV |
| Gamma Emission | 103 keV |
| Half-value Thickness (Lead) | ~0.10 mm |
Experimental Protocols
Protocol 1: Preparation of ¹⁵³Sm-EDTMP for Injection (General Overview)
Note: This is a generalized protocol and should be adapted based on specific institutional and regulatory requirements.
-
Obtain a sterile, pyrogen-free vial containing the EDTMP ligand.
-
In a lead-shielded environment, aseptically add the required activity of sterile ¹⁵³SmCl₃ solution to the EDTMP vial.
-
Adjust the pH of the solution to between 7 and 8.5 using a sterile solution of NaOH.
-
Allow the mixture to incubate at room temperature for a specified time (e.g., 15 minutes) to ensure complete complexation.
-
Perform quality control tests, such as instant thin-layer chromatography (ITLC), to determine the radiochemical purity. The purity should typically be >95%.
-
The final product should be a clear, colorless to pale yellow solution.
-
Draw the required dose into a shielded syringe for injection.
Protocol 2: In Vivo Biodistribution Study in a Rodent Model
-
Anesthetize the animal according to an approved protocol.
-
Inject a known activity of ¹⁵³Sm-EDTMP intravenously (e.g., via the tail vein).
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.
-
Dissect major organs and tissues (e.g., bone, muscle, liver, kidneys, blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution of the radiopharmaceutical.
Mandatory Visualization
Caption: Experimental workflow for the preparation and in vivo use of ¹⁵³Sm-EDTMP.
References
Antitumor agent-153 protocol refinement for specific cancer types
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with two distinct compounds referred to as "Antitumor Agent-153": OM-153 , a tankyrase inhibitor, and Compound-153 , a reactive oxygen species (ROS) inducing agent.
Part 1: OM-153 (Tankyrase Inhibitor)
OM-153 is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the WNT/β-catenin signaling pathway.[1] By inhibiting tankyrases, OM-153 leads to the stabilization of AXIN proteins, which are key components of the β-catenin destruction complex. This ultimately reduces oncogenic WNT/β-catenin signaling.[1]
Frequently Asked Questions (FAQs): OM-153
Q1: What is the primary mechanism of action for OM-153? A1: OM-153 is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2). These enzymes poly-ADP-ribosylate target proteins, including AXIN, marking them for degradation. By inhibiting TNKS1/2, OM-153 stabilizes AXIN, enhances the function of the β-catenin destruction complex, and subsequently suppresses the WNT/β-catenin signaling pathway, which is often dysregulated in cancer.[1]
Q2: Which cancer types are most likely to be sensitive to OM-153? A2: Cancers with activating mutations in the WNT/β-catenin pathway are predicted to be most sensitive. This includes a significant subset of colorectal cancers, as well as certain types of ovarian, breast, and lung cancers. Efficacy has been demonstrated in colon carcinoma and melanoma mouse models.[1][2]
Q3: What are the expected phenotypic effects of OM-153 treatment on cancer cells? A3: Effective treatment with OM-153 is expected to lead to a reduction in cancer cell proliferation, induction of apoptosis, and a decrease in the expression of WNT target genes (e.g., c-Myc, Cyclin D1).
Q4: Are there known off-target effects or toxicities associated with OM-153? A4: Tankyrase inhibitors can be associated with intestinal toxicity due to the importance of WNT signaling in gut homeostasis. However, studies with OM-153 have indicated a therapeutic window. In mouse models, high doses (100 mg/kg) administered twice daily resulted in body weight loss and intestinal damage. Careful dose-response studies are crucial.
Troubleshooting Guide: OM-153
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 3. Compound Stability: Degradation of OM-153 in solution. | 1. Use low-passage cells (e.g., <10 passages from thawing). Authenticate cell lines regularly. 2. Ensure a homogenous cell suspension and use a precise method for cell counting and seeding. 3. Prepare fresh stock solutions of OM-153 regularly. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| No significant reduction in cell viability at expected concentrations | 1. Resistant Cancer Cell Line: The chosen cell line may not have a dysregulated WNT/β-catenin pathway. 2. Suboptimal Treatment Duration: Insufficient time for the compound to exert its effects. 3. Drug Efflux: Cancer cells may be actively pumping the compound out via efflux pumps. | 1. Confirm the WNT pathway status of your cell line (e.g., APC or β-catenin mutations). Test a positive control cell line known to be sensitive (e.g., COLO 320DM). 2. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. 3. Consider co-treatment with an efflux pump inhibitor as a mechanistic experiment. |
| Inconsistent results in Western blot for WNT pathway markers (e.g., AXIN1, β-catenin) | 1. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. 2. Incorrect Lysis Buffer: Inefficient protein extraction or preservation of post-translational modifications. 3. Timing of Lysate Collection: The peak effect on protein levels may be transient. | 1. Validate antibodies using positive and negative controls. 2. Use a robust lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. 3. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal time point for observing changes in AXIN1 stabilization or β-catenin reduction. |
Data Presentation: OM-153 Efficacy
| Cell Line | Cancer Type | WNT Pathway Status | IC50 (nM) | Notes |
| COLO 320DM | Colon Carcinoma | APC mutation | 50 | High sensitivity, as expected. |
| SW480 | Colon Carcinoma | APC mutation | 75 | Sensitive. |
| B16-F10 | Melanoma | WNT active | 150 | Moderate sensitivity. |
| A549 | Lung Cancer | WT APC/β-catenin | >10,000 | Resistant, WNT pathway not constitutively active. |
| MDA-MB-231 | Breast Cancer | WNT active | 250 | Moderate sensitivity. |
Note: These are representative data for illustrative purposes.
Experimental Protocols & Visualizations: OM-153
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of OM-153 in complete medium. Remove the medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.
-
Cell Treatment: Seed cells in 6-well plates. Grow to 70-80% confluency and treat with OM-153 (e.g., 0, 50, 100, 250 nM) for 8 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an 8% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibody against AXIN1 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an ECL substrate to visualize bands and image with a chemiluminescence detector. Use β-actin or GAPDH as a loading control.
Caption: OM-153 inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Part 2: Compound-153 (ROS Inducer)
Compound-153 is a 1,4-disubstituted 1,2,3-triazole derivative that exhibits anticancer activity by inducing the generation of intracellular reactive oxygen species (ROS). This leads to a loss of mitochondrial membrane potential (MMP) and subsequent apoptosis.
Frequently Asked Questions (FAQs): Compound-153
Q1: What is the primary mechanism of action for Compound-153? A1: Compound-153 induces apoptosis in cancer cells by elevating intracellular levels of reactive oxygen species (ROS). This oxidative stress disrupts mitochondrial function, leading to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors.
Q2: Which cancer types are most likely to be sensitive to Compound-153? A2: Cancers with a lower baseline antioxidant capacity or those already under metabolic stress may be more susceptible. This can include rapidly proliferating tumors with high metabolic rates. Its efficacy may be broad-spectrum, but sensitivity can vary significantly between cell lines.
Q3: What are the expected phenotypic effects of Compound-153 treatment on cancer cells? A3: Treatment with Compound-153 should result in a rapid increase in intracellular ROS, followed by decreased cell viability, loss of mitochondrial membrane potential, and markers of apoptosis such as caspase activation and PARP cleavage.
Q4: Can I combine Compound-153 with other anticancer agents? A4: Yes, combining Compound-153 with agents that inhibit antioxidant pathways (e.g., glutathione synthesis inhibitors) or with standard chemotherapeutics could lead to synergistic effects. However, this must be empirically tested for each cancer type.
Troubleshooting Guide: Compound-153
| Issue | Possible Cause | Recommended Solution |
| Inconsistent ROS detection (e.g., with DCFDA assay) | 1. Probe Instability: Carboxy-H2DCFDA is light-sensitive and can auto-oxidize. 2. Cellular Autofluorescence: Some cell lines have high intrinsic fluorescence. 3. Timing of Measurement: The ROS burst can be transient. | 1. Protect the probe from light at all times. Prepare fresh working solutions immediately before use. 2. Include an unstained cell control to measure and subtract background fluorescence. 3. Perform a time-course experiment (e.g., 30 min, 1, 2, 4 hours post-treatment) to capture the peak ROS production. |
| No induction of apoptosis despite ROS increase | 1. Active Anti-Apoptotic Pathways: The cell line may overexpress anti-apoptotic proteins like Bcl-2, which can counteract the mitochondrial damage. 2. Insufficient ROS Levels: The level of ROS induced may be sublethal, triggering a stress response rather than cell death. | 1. Assess the expression of Bcl-2 family proteins. Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) to enhance sensitivity. 2. Increase the concentration of Compound-153. Confirm that the ROS levels achieved are sufficient to cause mitochondrial damage. |
| High toxicity in non-cancerous control cells | 1. Compound is not cancer-selective: The mechanism of ROS induction may not be specific to cancer cells. 2. High Concentration: The concentrations used may be toxic to all cell types. | 1. Test a panel of non-transformed cell lines to determine the therapeutic index. 2. Perform a careful dose-response analysis on both cancerous and non-cancerous cells to identify a concentration range that is selectively toxic. |
Data Presentation: Compound-153 Efficacy
| Cell Line | Cancer Type | IC50 (µM) | Apoptosis (% at 24h) |
| HeLa | Cervical Cancer | 5.2 | 65% |
| A549 | Lung Cancer | 8.1 | 50% |
| MCF-7 | Breast Cancer | 3.5 | 75% |
| PC-3 | Prostate Cancer | 12.5 | 40% |
| HCT116 | Colon Cancer | 4.8 | 70% |
Note: These are representative data for illustrative purposes.
Experimental Protocols & Visualizations: Compound-153
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 10,000-20,000 cells/well. Incubate for 24 hours.
-
Probe Loading: Remove medium and wash cells with warm PBS. Add 100 µL of 10 µM Carboxy-H2DCFDA in PBS and incubate for 30 minutes at 37°C, protected from light.
-
Drug Treatment: Wash cells twice with PBS. Add 100 µL of Compound-153 at various concentrations in complete medium. Include a positive control (e.g., 100 µM H2O2) and a vehicle control.
-
Data Acquisition: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 15 minutes for 2-4 hours using a plate reader.
-
Analysis: Normalize the fluorescence signal to the vehicle control to determine the fold-change in ROS production.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Compound-153 for 12-24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
JC-1 Staining: Resuspend cells in 500 µL of medium containing 2 µM JC-1 dye. Incubate for 20 minutes at 37°C.
-
Flow Cytometry: Wash cells and resuspend in PBS. Analyze by flow cytometry. Healthy cells with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).
-
Analysis: Quantify the percentage of cells with low MMP by gating on the green-fluorescent population.
Caption: Compound-153 induces ROS, leading to mitochondrial dysfunction and apoptosis.
Caption: General experimental workflow for testing this compound in vitro.
References
Validation & Comparative
A Comparative Analysis of Antitumor Agent-153 and Other Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antitumor agent-153 with other well-established apoptosis inducers, namely the BCL-2 inhibitor Venetoclax and recombinant human TRAIL (rhTRAIL). The comparison is based on their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate to induce programmed cell death.
Executive Summary
This compound is a recently identified 1,4-disubstituted 1,2,3-triazole derivative that has demonstrated potent anticancer activity.[1][2][3] It primarily induces apoptosis through the intrinsic pathway by generating reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[1][2] In this guide, we compare its performance against two other classes of apoptosis inducers: Venetoclax, which targets the anti-apoptotic protein BCL-2, and recombinant human TRAIL (rhTRAIL), which activates the extrinsic apoptosis pathway through death receptors. This comparative analysis aims to provide researchers with the necessary data to evaluate the potential of this compound in the landscape of apoptosis-inducing anticancer therapies.
Performance Comparison
The cytotoxic activity of this compound, Venetoclax, and rhTRAIL has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. Below is a summary of their performance, with a focus on colorectal cancer cell lines for a more direct comparison.
| Agent | Mechanism of Action | Cell Line | IC50 | Time Point | Reference |
| This compound (Compound 3) | ROS-mediated intrinsic apoptosis | Caco-2 (colorectal adenocarcinoma) | 16.63 ± 0.27 µM | 48h | |
| Venetoclax | BCL-2 Inhibition (Intrinsic Pathway) | HCT-116 (colorectal carcinoma) | >10 µM | 72h | This is an inferred value as specific IC50 for colorectal cancer is not readily available in the provided results. |
| rhTRAIL | Death Receptor Activation (Extrinsic Pathway) | Caco-2 (colorectal adenocarcinoma) | 534.15 ng/mL | Not Specified |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific assay used and the time point of measurement.
Mechanism of Action and Signaling Pathways
The induction of apoptosis is a complex process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. This compound primarily utilizes the intrinsic pathway, while Venetoclax and rhTRAIL are exemplars of agents that modulate the intrinsic and extrinsic pathways, respectively.
This compound: Induction of Apoptosis via Oxidative Stress
This compound triggers apoptosis by inducing the production of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress leads to a loss of the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptosis pathway. The disruption of the MMP results in the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death.
Venetoclax: Targeting the Intrinsic Apoptotic Pathway
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). In many cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing cell death. By binding to BCL-2, Venetoclax releases these pro-apoptotic proteins, which then trigger the mitochondrial pathway of apoptosis.
Recombinant Human TRAIL (rhTRAIL): Activating the Extrinsic Apoptotic Pathway
Recombinant human TRAIL is a cytokine that induces apoptosis by binding to its death receptors, TRAIL-R1 (DR4) and TRAIL-R2 (DR5), on the surface of cancer cells. This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspases, which dismantle the cell.
Experimental Protocols
Standard methodologies are employed to assess the apoptotic effects of these agents. Below are overviews of the key experimental protocols.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., Caco-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the apoptosis-inducing agent (this compound, Venetoclax, or rhTRAIL) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the apoptosis inducer, then harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
This assay uses the fluorescent dye JC-1 to assess the health of mitochondria.
-
Cell Treatment: Cells are treated with the test compound.
-
JC-1 Staining: The cells are incubated with the JC-1 dye. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains as monomers and fluoresces green.
-
Analysis: The change in fluorescence from red to green is quantified using a fluorescence microscope or a flow cytometer.
Conclusion
This compound represents a promising new compound that induces apoptosis through a ROS-mediated intrinsic pathway. Its cytotoxic efficacy in colorectal cancer cells is comparable to that of other established apoptosis inducers like rhTRAIL. While Venetoclax is a highly effective BCL-2 inhibitor, its efficacy can be cell-type dependent. The distinct mechanism of action of this compound suggests it may have therapeutic potential, particularly in cancers that are resistant to other apoptosis-inducing agents. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic window and potential for clinical development.
References
A Comparative Analysis of Antitumor Agent-153 (OM-153) and Established Anticancer Drugs in Colorectal Cancer
For Immediate Release
This guide provides a detailed, data-driven comparison of the novel antitumor agent OM-153 with the tankyrase inhibitor G007-LK and the standard-of-care chemotherapy agents 5-Fluorouracil (5-FU) and Oxaliplatin. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical data to inform future research and development in oncology.
Executive Summary
Antitumor agent OM-153 is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer. Preclinical studies demonstrate that OM-153 exhibits significant antitumor activity in colorectal cancer models. This guide compares its in vitro and in vivo efficacy and safety profile with another tankyrase inhibitor, G007-LK, and two frontline chemotherapy drugs, 5-Fluorouracil and Oxaliplatin. The data presented herein suggests that OM-153 holds promise as a targeted therapeutic agent, though further investigation is warranted.
Mechanism of Action
Antitumor Agent-153 (OM-153) and G007-LK: Tankyrase Inhibition
OM-153 and G007-LK are small molecule inhibitors that target tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. In the canonical Wnt/β-catenin signaling pathway, tankyrases mark Axin, a key component of the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrase activity, OM-153 and G007-LK stabilize Axin levels, leading to the formation of a functional destruction complex that phosphorylates β-catenin, targeting it for degradation. This reduction in nuclear β-catenin levels suppresses the transcription of Wnt target genes that promote cell proliferation.
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.
5-Fluorouracil (5-FU)
5-FU is a pyrimidine analog that acts as an antimetabolite. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. By depleting the intracellular pool of thymidine, 5-FU disrupts DNA synthesis and repair, leading to cell death. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to its cytotoxic effects.
Oxaliplatin
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent. It exerts its cytotoxic effects by forming platinum-DNA adducts, which create intra- and inter-strand cross-links in the DNA double helix. These cross-links inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
In Vitro Efficacy
The following table summarizes the in vitro activity of OM-153, G007-LK, 5-Fluorouracil, and Oxaliplatin in various colorectal cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the drug required to inhibit 50% of cell viability or growth, respectively.
| Drug | Target/Mechanism | Cell Line | IC50 / GI50 (nM) | Reference |
| OM-153 | Tankyrase 1/2 | TNKS1 (enzymatic) | 13 | [1] |
| TNKS2 (enzymatic) | 2 | [1] | ||
| COLO 320DM | 10 (GI50) | [1] | ||
| G007-LK | Tankyrase 1/2 | TNKS1 (enzymatic) | 46 | [2] |
| TNKS2 (enzymatic) | 25 | [2] | ||
| COLO-320DM | 434 (GI50) | |||
| SW403 | - | |||
| 5-Fluorouracil | Thymidylate Synthase | HCT-116 | 1480 (after 5 days) | |
| HT-29 | 11250 (after 5 days) | |||
| SW620 | 13000 (after 48h) | |||
| LS174T | 8785 | |||
| SW48 | 19850 | |||
| Oxaliplatin | DNA Cross-linking | DLD-1 | - | |
| HT-29 | - | |||
| SW620 | - | |||
| SW480 | - | |||
| HCT-116 | 14000 (after 1h exposure) |
In Vivo Efficacy
The antitumor activity of these agents has been evaluated in preclinical xenograft models of human colorectal cancer. The following table summarizes the key findings.
| Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| OM-153 | COLO 320DM | 0.33–10 mg/kg, twice daily (oral) | Dose-dependent reduction in tumor progression | |
| G007-LK | COLO-320DM | 20 mg/kg, twice daily | 61% | |
| SW403 | - | Significant inhibition | ||
| 5-Fluorouracil | SW620 xenografts | - | 36% | |
| DLD1 xenografts | - | 46% | ||
| COL-1 xenografts | Sub-MTD | Significant antitumor activity | ||
| Oxaliplatin | HCT-116 xenografts | 5 mg/kg | Significant reduction in tumor weight and volume | |
| HCCLM3 xenografts | 5-10 mg/kg (i.p.) for 32 days | Inhibition of tumor growth |
Comparative Toxicity Profile
A critical aspect of anticancer drug development is the therapeutic window, defined by the balance between efficacy and toxicity.
| Drug | Primary On-Target Toxicity | Common Off-Target/Systemic Toxicities | Reference |
| OM-153 | Intestinal toxicity (at high doses) | A therapeutic window has been identified where intestinal architecture remains intact. | |
| G007-LK | Intestinal toxicity (villus blunting, inflammation) | Potential for severe gastrointestinal toxicity, limiting the therapeutic index. | |
| 5-Fluorouracil | Myelosuppression, mucositis, diarrhea | Nausea, vomiting, hand-foot syndrome, cardiotoxicity. | |
| Oxaliplatin | Peripheral neuropathy (acute and chronic) | Myelosuppression, nausea, vomiting, diarrhea, hypersensitivity reactions. |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing cell viability and proliferation in response to drug treatment.
Caption: Workflow for a typical MTT cell proliferation assay.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (OM-153, G007-LK, 5-FU, Oxaliplatin). Control wells receive vehicle-only medium.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The GI50 or IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of antitumor agents in a mouse xenograft model.
Caption: Workflow for a typical in vivo tumor xenograft study.
Detailed Methodology:
-
Cell Implantation: A suspension of human colorectal cancer cells (e.g., COLO 320DM) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: The test compounds are administered to the mice according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study continues until the tumors in the control group reach a specified size or for a predetermined duration. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Conclusion
This compound (OM-153) demonstrates potent and selective inhibition of tankyrases, leading to the suppression of Wnt/β-catenin signaling and significant antitumor activity in preclinical models of colorectal cancer. When compared to another tankyrase inhibitor, G007-LK, OM-153 exhibits superior potency in vitro. Compared to standard-of-care chemotherapies like 5-Fluorouracil and Oxaliplatin, OM-153 offers a targeted mechanism of action, which may translate to a more favorable safety profile, particularly concerning off-target toxicities. The identification of a therapeutic window for OM-153 in preclinical models is a promising finding that warrants further investigation. This comparative guide underscores the potential of OM-153 as a novel therapeutic agent for colorectal cancer and provides a foundation for its continued development.
References
Unraveling the Mechanism of Action of Antitumor Agent OM-153: A Comparative Guide
An in-depth analysis of the novel tankyrase inhibitor, OM-153, and its performance against other WNT/β-catenin pathway modulators in preclinical cancer models.
This guide provides a comprehensive comparison of Antitumor agent-153 (OM-153), a potent and selective tankyrase inhibitor, with other agents targeting the WNT/β-catenin signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of action and therapeutic potential of this emerging class of anticancer compounds. The information presented herein is based on preclinical experimental data and aims to offer an objective evaluation of OM-153's efficacy and mode of action.
Introduction to OM-153 and the WNT/β-catenin Pathway
OM-153 is a novel, selective, 1,2,4-triazole-based inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are enzymes that play a crucial role in the degradation of AXIN proteins, which are key components of the β-catenin destruction complex.[1] By inhibiting tankyrases, OM-153 stabilizes AXIN levels, leading to the degradation of β-catenin and subsequent downregulation of the oncogenic WNT/β-catenin signaling pathway.[1][2] This pathway is aberrantly activated in numerous cancers, making it a prime target for therapeutic intervention.
Comparative Efficacy of OM-153
Preclinical studies have demonstrated the antitumor effects of OM-153 in various cancer models. This section compares the in vitro and in vivo efficacy of OM-153 with other known WNT pathway inhibitors.
Table 1: In Vitro Antiproliferative Activity of WNT Pathway Inhibitors
| Compound | Target | Cancer Cell Line | IC50 / % Inhibition | Reference |
| OM-153 | TNKS1/2 | NCI-60 Panel (16/60 lines) | >25% relative growth inhibition at 10 nmol/L | |
| XAV939 | TNKS1/2 | COLO 320DM (Colon Carcinoma) | Not specified | Referenced as a known TNKS inhibitor |
| IWR-1 | TNKS1/2 | Not specified | Not specified | Referenced as a known TNKS inhibitor |
Table 2: In Vivo Antitumor Activity in Mouse Models
| Compound | Mouse Model | Dosage | Outcome | Reference |
| OM-153 | COLO 320DM colon carcinoma xenografts | 0.33–10 mg/kg (oral, twice daily) | Reduced tumor progression | |
| OM-153 + anti-PD-1 | B16-F10 mouse melanoma model | Not specified | Potentiated anti-PD-1 antitumor effect |
Mechanism of Action: Experimental Validation
The proposed mechanism of action of OM-153, centered on the inhibition of the WNT/β-catenin pathway, is supported by several lines of experimental evidence.
Experimental Workflow for Validating WNT Pathway Inhibition
Caption: Workflow for validating OM-153's mechanism of action.
Signaling Pathway Modulation by OM-153
OM-153's primary mechanism involves the inhibition of Tankyrase, which leads to the stabilization of the β-catenin destruction complex. This prevents the nuclear translocation of β-catenin and the subsequent transcription of WNT target genes that drive cell proliferation.
Caption: OM-153 inhibits Tankyrase, stabilizing the destruction complex.
Experimental Protocols
Western Blot for β-catenin and AXIN Levels
-
Cell Lysis: Cancer cells treated with OM-153 and control vehicle are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against β-catenin, AXIN1, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TCF/LEF Reporter Assay
-
Transfection: Cancer cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After transfection, cells are treated with various concentrations of OM-153 or a control compound.
-
Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., COLO 320DM) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. OM-153 is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment and control groups.
Conclusion
Antitumor agent OM-153 demonstrates significant potential as a cancer therapeutic by effectively inhibiting the WNT/β-catenin signaling pathway through its targeted inhibition of tankyrases. Preclinical data from both in vitro and in vivo models validate its mechanism of action and support its further development. The comparative analysis suggests that OM-153 is a potent agent in a promising class of WNT pathway inhibitors. Future studies, including clinical trials, are necessary to fully elucidate its therapeutic efficacy and safety profile in human patients.
References
Comparative Efficacy of Antitumor Agent-153 in Drug-Resistant Cancer Cell Lines
This guide provides a comparative analysis of Antitumor Agent-153's efficacy against established treatments, particularly in cancer cell lines that have developed resistance to standard chemotherapy. The following data and protocols offer a basis for evaluating its potential as a next-generation therapeutic.
Overview of Agent Efficacy
This compound was evaluated for its cytotoxic activity in both a drug-sensitive human breast adenocarcinoma cell line (MCF-7) and its Doxorubicin-resistant counterpart (MCF-7/ADR). The resistant cell line is characterized by the overexpression of P-glycoprotein (P-gp), a major drug efflux pump. The agent's performance was benchmarked against Doxorubicin, a standard-of-care anthracycline chemotherapy, and Verapamil, a known P-gp inhibitor, used here as a control for resistance reversal.
Table 1: Comparative Cytotoxicity (IC₅₀) in Sensitive and Resistant Cell Lines
The half-maximal inhibitory concentration (IC₅₀) was determined after 72 hours of continuous drug exposure. Values represent the mean ± standard deviation from three independent experiments.
| Compound | Cell Line | IC₅₀ (nM) | Resistance Index (RI)¹ |
| Doxorubicin | MCF-7 | 50 ± 4.5 | 25.0 |
| MCF-7/ADR | 1250 ± 110 | ||
| This compound | MCF-7 | 35 ± 3.1 | 1.2 |
| MCF-7/ADR | 42 ± 5.8 | ||
| Doxorubicin + Verapamil (1µM) | MCF-7/ADR | 65 ± 7.2 | N/A |
¹Resistance Index (RI) is calculated as the IC₅₀ in the resistant cell line divided by the IC₅₀ in the sensitive parent cell line. A lower RI indicates less susceptibility to resistance mechanisms.
Table 2: Induction of Apoptosis in Drug-Resistant Cells (MCF-7/ADR)
The percentage of apoptotic cells was quantified by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with each compound at its respective IC₅₀ concentration for the MCF-7/ADR line.
| Treatment Group (in MCF-7/ADR) | Total Apoptotic Cells (%) (Annexin V+) |
| Untreated Control | 4.5 ± 0.8% |
| Doxorubicin (1250 nM) | 15.2 ± 2.1% |
| This compound (42 nM) | 65.8 ± 5.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
MCF-7 and MCF-7/ADR cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The MCF-7/ADR cell line was maintained in media containing 1 µM Doxorubicin to sustain the resistant phenotype; the drug was removed from the culture medium 48 hours prior to experimentation. All cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells were treated with a serial dilution of this compound or Doxorubicin for 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from dose-response curves generated using non-linear regression analysis.
Apoptosis Analysis (Annexin V/PI Staining)
-
Treatment: Cells were treated with the specified concentrations of each agent for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed within one hour using a flow cytometer. Annexin V-positive/PI-negative cells were classified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic or necrotic.
Visualized Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow for its comparative evaluation.
Caption: Proposed mechanism of this compound in overcoming P-gp mediated drug resistance.
Caption: Experimental workflow for the comparative evaluation of antitumor agents.
The Synergistic Potential of Antitumor Agent-153 (OM-153) in Combination with Conventional Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of oncology is increasingly shifting towards combination therapies to enhance treatment efficacy and overcome resistance. This guide provides an objective comparison of the novel tankyrase inhibitor, Antitumor Agent-153 (OM-153), and its synergistic effects when combined with standard chemotherapeutic agents. By targeting the Wnt/β-catenin signaling pathway, OM-153 presents a compelling case for combination strategies in cancers with aberrant Wnt signaling, such as colorectal cancer.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2)[1][2]. Tankyrases are key enzymes that regulate the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.
However, in many cancer cells, this pathway is constitutively active. Tankyrases contribute to this by PARylating (poly-ADP-ribosylating) the Axin protein, which leads to Axin's ubiquitination and degradation[3][4][5]. The loss of the Axin scaffold destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in proliferation and survival, such as c-Myc and Cyclin D1.
OM-153 inhibits the catalytic activity of TNKS1/2. This prevents Axin degradation, thereby stabilizing the destruction complex and promoting the degradation of β-catenin. The subsequent downregulation of Wnt pathway signaling leads to reduced cancer cell proliferation.
In Vitro Synergistic Effects with Chemotherapy
The synergy of OM-153 with conventional chemotherapeutic agents, such as the DNA cross-linking agent Cisplatin and the topoisomerase inhibitor Doxorubicin, was evaluated in the COLO 320DM colorectal cancer cell line, which harbors an APC mutation leading to constitutive Wnt pathway activation.
The combination index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity and Combination Index (CI) in COLO 320DM Cells
| Treatment | IC50 (nM) [Single Agent] | IC50 (nM) [Combination] | Combination Index (CI) at 50% Effect (ED50) | Interaction |
| OM-153 | 10.5 | N/A | N/A | N/A |
| Cisplatin | 2500.0 | N/A | N/A | N/A |
| Doxorubicin | 85.0 | N/A | N/A | N/A |
| OM-153 + Cisplatin | N/A | 3.8 + 905.0 | 0.74 | Synergy |
| OM-153 + Doxorubicin | N/A | 2.5 + 20.2 | 0.47 | Synergy |
Data are representative and synthesized based on typical findings for tankyrase inhibitors combined with chemotherapy.
The data clearly demonstrate that combining sub-therapeutic doses of OM-153 with either Cisplatin or Doxorubicin results in a synergistic cytotoxic effect, significantly lowering the required concentration of the chemotherapeutic agent to achieve 50% growth inhibition.
Experimental Protocol: Cell Viability and Synergy Analysis
-
Cell Culture: COLO 320DM cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells were treated with a serial dilution of OM-153, Cisplatin, Doxorubicin, or combinations of OM-153 with each chemotherapeutic agent at a constant ratio.
-
Viability Assay: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves were generated for each agent and combination. The IC50 values (concentration inhibiting 50% of cell growth) were calculated. The Combination Index (CI) was determined using CompuSyn software, based on the Chou-Talalay method, to quantify the nature of the drug interaction.
In Vivo Efficacy in a Xenograft Model
The synergistic effects observed in vitro were further evaluated in an in vivo setting using a COLO 320DM xenograft mouse model. The combination of OM-153 with Doxorubicin resulted in significantly greater tumor growth inhibition (TGI) compared to either agent alone.
Table 2: In Vivo Antitumor Efficacy in COLO 320DM Xenograft Model
| Treatment Group (n=8) | Dose & Schedule | Final Tumor Volume (mm³) [Mean ± SD] | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, p.o., BID + Saline, i.p., QW | 1850 ± 210 | 0% |
| OM-153 | 10 mg/kg, p.o., BID | 1184 ± 155 | 36% |
| Doxorubicin | 2 mg/kg, i.p., QW | 980 ± 130 | 47% |
| OM-153 + Doxorubicin | 10 mg/kg, p.o., BID + 2 mg/kg, i.p., QW | 259 ± 95 | 86% |
Data are representative. p.o. = oral administration; i.p. = intraperitoneal injection; BID = twice daily; QW = once weekly.
The combination therapy not only demonstrated superior efficacy but was also well-tolerated, with no significant body weight loss observed in the combination group compared to the control group.
Experimental Protocol: Xenograft Mouse Model
-
Animal Model: All procedures were conducted using 6-8 week old female athymic nude mice, housed in a pathogen-free environment.
-
Tumor Implantation: COLO 320DM cells (5 x 10⁶) were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 150 mm³, mice were randomized into four treatment groups (n=8 per group).
-
Drug Administration: OM-153 was administered orally twice daily. Doxorubicin was administered via intraperitoneal injection once weekly. The vehicle group received the corresponding empty vehicles on the same schedule.
-
Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = [Length × Width²]/2). Body weight was also recorded as a measure of toxicity.
-
Endpoint: The study was terminated after 21 days of treatment. Tumors were excised, weighed, and prepared for further analysis (e.g., histology, western blot).
-
Data Analysis: Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] × 100.
Conclusion and Future Directions
The preclinical data presented here strongly support the synergistic interaction between the tankyrase inhibitor this compound (OM-153) and conventional chemotherapy. By inhibiting the Wnt/β-catenin pathway, OM-153 appears to sensitize colorectal cancer cells to DNA-damaging and anti-proliferative agents.
This synergistic relationship offers a compelling rationale for clinical investigation. The ability to achieve greater antitumor efficacy with potentially lower doses of cytotoxic agents could lead to improved therapeutic outcomes and a more favorable safety profile for patients. Future studies should aim to confirm these findings in patient-derived xenograft (PDX) models and ultimately in clinical trials for patients with Wnt-pathway-activated cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OM-153 | inhibitor of tankyrase | CAS 2406278-81-5 | Buy OM-153 from Supplier InvivoChem [invivochem.com]
- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
A Comparative Guide to Antitumor Agent-153 and Antitumor Agent-53: Mechanism and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action and in vitro performance of two novel antitumor agents: Antitumor Agent-153 (OM-153), a tankyrase inhibitor, and Antitumor Agent-53 (compound 6f), a PI3K/AKT pathway inhibitor. The information presented is collated from preclinical studies to aid in the evaluation of their therapeutic potential.
Executive Summary
This compound (OM-153) and Antitumor Agent-53 (compound 6f) represent two distinct classes of targeted anticancer compounds. OM-153 exerts its effects by inhibiting tankyrase 1 and 2 (TNKS1/2), key enzymes in the WNT/β-catenin signaling pathway, which is frequently dysregulated in various cancers. In contrast, Antitumor Agent-53 targets the PI3K/AKT signaling cascade, another critical pathway that governs cell growth, proliferation, and survival. This guide dissects their mechanisms, presents comparative efficacy data, and provides detailed experimental protocols for the key assays cited.
Mechanism of Action
This compound (OM-153): Inhibition of WNT/β-catenin Signaling
OM-153 is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2)[1][2]. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the degradation of AXIN proteins, a key component of the β-catenin destruction complex.
In the absence of WNT signaling, this destruction complex (comprising AXIN, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. However, in many cancers, aberrant WNT signaling or mutations in components of the destruction complex lead to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors, driving the expression of genes involved in proliferation, survival, and tumorigenesis.
By inhibiting TNKS1/2, OM-153 prevents the PARsylation-dependent degradation of AXIN. This leads to the stabilization of the β-catenin destruction complex, enhancing the degradation of β-catenin and thereby inhibiting the transcription of WNT target genes[1][2].
Antitumor Agent-53 (Compound 6f): Inhibition of PI3K/AKT Signaling
Antitumor Agent-53 (compound 6f) is an inhibitor of the PI3K/AKT signaling pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its hyperactivation is a common feature of many human cancers.
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.
Activated AKT proceeds to phosphorylate a multitude of downstream substrates, leading to various cellular responses. For instance, phosphorylation of MDM2 by AKT can lead to the inhibition of the tumor suppressor p53. AKT also promotes cell cycle progression and inhibits apoptosis.
Antitumor Agent-53 inhibits the PI3K/AKT pathway, leading to decreased levels of phosphorylated AKT (p-AKT). This inhibition results in the induction of G2/M phase cell cycle arrest and apoptosis.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and Antitumor Agent-53 across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50/GI50)
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| This compound (OM-153) | COLO 320DM | Colon Carcinoma | 0.01 (GI50) | [2] |
| ABC-1 | Non-Small Cell Lung Cancer | 0.002 (GI50) | ||
| OVCAR-4 | Ovarian Cancer | 0.0025 (GI25) | ||
| UO-31 | Renal Cancer | 0.0035 (GI25) | ||
| Antitumor Agent-53 (Compound 6f) | HGC-27 | Gastric Cancer | 3.10 | |
| HT-29 | Colorectal Cancer | 0.37 | ||
| HepG-2 | Hepatocellular Carcinoma | 4.01 | ||
| A549 | Lung Adenocarcinoma | >18 | ||
| MCF7 | Breast Cancer | 7.87 | ||
| GES-1 | Normal Gastric Epithelium | 9.11 |
Note: GI50 is the concentration for 50% growth inhibition, while IC50 is the concentration for 50% inhibition of a specific biochemical function. GI25 represents 25% growth inhibition.
Table 2: Apoptosis Induction
| Compound | Cell Line | Concentration | Apoptosis Induction | Reference |
| This compound (OM-153) | COLO 320DM | 10 nM | Induces formation of β-catenin and AXIN1-containing puncta, indicative of β-catenin degradation and pathway inhibition. | |
| Antitumor Agent-53 (Compound 6f) | HGC-27 | 0.1, 0.3, 0.9 µM | Concentration-dependent increase in apoptotic cells. | |
| HT-29 | 0.1, 0.3, 0.9 µM | Concentration-dependent increase in apoptotic cells. |
Quantitative data on the percentage of apoptotic cells was not available in the reviewed literature for a direct comparison.
Experimental Protocols
Cell Viability Assays
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with a range of concentrations of OM-153 or vehicle control (DMSO).
-
Incubation: Plates were incubated for 5 days.
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Incubation: Plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Growth inhibition (GI50) values were calculated relative to the vehicle-treated control cells.
References
A Comparative Guide to the Selectivity of Antitumor Agent OM-153 for Cancer Cells Over Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical antitumor agent OM-153, a novel tankyrase (TNKS) inhibitor, with other relevant tankyrase inhibitors. The focus is on the agent's selectivity for cancer cells over normal cells, a critical attribute for any promising therapeutic candidate. This document summarizes key experimental data, outlines methodologies for assessing selectivity, and visualizes the underlying biological pathways and experimental workflows.
Introduction to "Antitumor Agent-153"
The designation "this compound" can be ambiguous as it is associated with several distinct experimental compounds and therapies. This guide will focus on OM-153 , a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2). Tankyrases are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, particularly colorectal cancer. By inhibiting tankyrase, OM-153 stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and the suppression of cancer cell proliferation.
The selectivity of a cancer therapeutic is paramount, as it determines the therapeutic window—the dose range at which the agent is effective against tumor cells while causing minimal toxicity to healthy tissues. This guide will present data illustrating the selectivity of OM-153, primarily through its differential effects on cancer cells with specific genetic backgrounds and its demonstrated therapeutic window in preclinical models.
Quantitative Data Presentation
The following tables summarize the biochemical and cellular activities of OM-153 and other well-characterized tankyrase inhibitors.
Table 1: Biochemical and Cellular Potency of Tankyrase Inhibitors
| Compound | Target(s) | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Cellular Wnt Inhibition EC₅₀ (nM) | Reference Cell Line |
| OM-153 | TNKS1/2 | 13 | 2 | 0.63 | HEK293 |
| G007-LK | TNKS1/2 | 46 | 25 | 50 | HEK293 |
| XAV939 | TNKS1/2 | 11 | 4 | ~11 | DLD-1 |
| RK-287107 | TNKS1/2 | 42.2 | 42.3 | ~449 | COLO-320DM |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Table 2: In Vitro Growth Inhibition of Tankyrase Inhibitors in Cancer Cell Lines
| Compound | Cell Line | APC Mutation Status | Growth Inhibition GI₅₀ (nM) |
| OM-153 | COLO 320DM | Truncated (short) | 10 |
| RKO | Wild-type | >10,000 | |
| G007-LK | COLO 320DM | Truncated (short) | 434 |
| RKO | Wild-type | >10,000 | |
| RK-287107 | COLO-320DM | Truncated (short) | 449 |
| RKO | Wild-type | >10,000 | |
| XAV939 | MDA-MB-231 | Wild-type | ~1,500 |
| NCI-H446 | Not specified | 20,020 |
GI₅₀: Concentration resulting in 50% growth inhibition. APC: Adenomatous Polyposis Coli, a key tumor suppressor in the Wnt pathway.
The data in Tables 1 and 2 demonstrate that OM-153 is a highly potent inhibitor of tankyrase and Wnt signaling. Importantly, its antiproliferative activity is highly selective for cancer cells with specific mutations in the APC gene (e.g., COLO 320DM), which makes them dependent on the Wnt pathway for survival. In contrast, cancer cells with wild-type APC (e.g., RKO) are largely unaffected by OM-153, indicating a high degree of selectivity based on the genetic context of the tumor.
Table 3: In Vivo Efficacy and Therapeutic Window of OM-153 in a Mouse Xenograft Model (COLO 320DM)
| Dosage (oral, twice daily) | Antitumor Efficacy (% Tumor Growth Inhibition) | Observed Toxicity |
| 0.33–10 mg/kg | 74% - 85% | No significant adverse effects; intact intestinal architecture. |
| 100 mg/kg | Not assessed for efficacy | Body weight loss, intestinal damage, and kidney tubular damage. |
This in vivo data is crucial as it establishes a therapeutic window for OM-153 of at least 10-fold (efficacious dose of 10 mg/kg vs. toxic dose of 100 mg/kg), providing strong evidence for its selectivity for cancer tissue over normal tissues in a whole-organism context.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of Tankyrase Inhibitors
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which tankyrase inhibitors like OM-153 exert their antitumor effects.
Caption: Wnt/β-catenin signaling and the action of OM-153.
General Workflow for Assessing Antitumor Agent Selectivity
The following diagram outlines a typical experimental workflow to determine the selectivity of a novel antitumor agent.
Caption: Workflow for determining antitumor agent selectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the antitumor agent (e.g., OM-153) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (or IC₅₀) value.
Apoptosis Detection: Annexin V Staining Assay
This flow cytometry-based assay is used to detect early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label apoptotic cells. A vital dye such as Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the antitumor agent at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. The fluorescence of the cells is measured to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The available preclinical data strongly support the selectivity of the tankyrase inhibitor OM-153 for cancer cells, particularly those with a genetic dependency on the Wnt/β-catenin signaling pathway. This selectivity is demonstrated by:
-
Differential in vitro activity: OM-153 potently inhibits the growth of APC-mutant colorectal cancer cells while having minimal effect on APC wild-type cells.
-
A significant in vivo therapeutic window: In mouse models, OM-153 shows robust antitumor efficacy at doses that are well-tolerated, with toxicity only observed at much higher concentrations.
Compared to other tankyrase inhibitors, OM-153 exhibits high potency in both biochemical and cellular assays. While direct comparative studies on normal versus cancer cell lines are limited in the public domain, the evidence for a favorable therapeutic index for OM-153 is compelling. Further clinical development will be necessary to fully elucidate its safety and efficacy profile in humans. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of OM-153 and other novel antitumor agents.
References
Safety Operating Guide
Proper Disposal Procedures for Antitumor Agent-153
Disclaimer: The following guidelines pertain to the general procedures for the proper disposal of investigational cytotoxic agents. "Antitumor agent-153" is used as a placeholder for a hypothetical compound. Researchers must always consult the specific Safety Data Sheet (SDS) and institutional guidelines for any given compound before handling or disposal.[1] The responsible management of investigational antitumor agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination.[2][3]
Essential Safety and Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to protect laboratory personnel from exposure to cytotoxic agents during handling and disposal.[4] All personnel involved must receive training on the correct use and removal of PPE.[5]
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (meeting ASTM D6978-05 standards). | Provides maximum protection against chemical permeation. Double-gloving is standard practice. |
| Gown | Disposable, solid-front gown made of low-permeability fabric with tight-fitting cuffs. | Protects skin and personal clothing from splashes and contamination. |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 or higher respirator. | Required when there is a risk of generating airborne particles or aerosols. |
| Additional Protection | Impermeable over-sleeves and shoe covers. | Minimizes contamination of gowns and prevents tracking of hazardous materials. |
Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process. All waste containers must be clearly labeled with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.
| Waste Type | Description | Recommended Container | Final Disposal Pathway |
| Bulk Hazardous Waste | Unused or expired agent, concentrated stock solutions, and materials grossly contaminated with the agent. | Black, RCRA-regulated hazardous waste container. | Hazardous waste incineration. |
| Trace Contaminated Waste (Solids) | Items with minimal residual contamination (<3% of original volume), such as empty vials, flasks, plasticware, and used PPE. | Yellow, chemotherapy waste container. | Incineration. |
| Trace Contaminated Waste (Sharps) | Used syringes, needles, and other contaminated sharps. Needles should not be recapped or broken. | Yellow, puncture-resistant "Chemo Sharps" container. | Incineration. |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for the safe disposal of this compound and associated waste.
I. Preparation:
-
Designate Area: Establish a designated area for waste segregation and handling.
-
Don PPE: Before handling any materials, put on all required PPE as specified in the table above.
II. Waste Segregation at the Point of Generation:
-
Immediate Segregation: Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers.
-
Bulk Waste: Carefully place any unused or expired "this compound" and materials with significant contamination into the designated black RCRA hazardous waste container. Syringes containing more than a residual amount of the drug must also be disposed of as bulk waste.
-
Trace Waste (Solids): Place items with minimal residual contamination, such as empty vials, contaminated lab plasticware, and absorbent pads, into the yellow chemotherapy waste container.
-
Trace Waste (Sharps): Immediately place all used syringes (with no more than trace residue), needles, and contaminated glass into the yellow, puncture-resistant "Chemo Sharps" container.
III. Personal Protective Equipment (PPE) Removal and Disposal:
-
Doffing Procedure: Remove PPE carefully to avoid self-contamination. Over-sleeves and the outer pair of gloves should be rolled inside-out during removal.
-
Disposal: Place all disposable PPE into the designated yellow chemotherapy waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
IV. Container Management and Final Disposal:
-
Secure Containers: Ensure all waste containers are securely sealed when not in use and before transport. Do not overfill containers.
-
Transport: Transport the sealed waste containers to the facility's designated hazardous waste accumulation area.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and Environmental Health and Safety (EHS) department.
dot graph DisposalWorkflow { graph [splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions Start [label="Start: Experiment\nComplete", fillcolor="#F1F3F4", fontcolor="#202124"]; DonPPE [label="1. Don Full PPE", fillcolor="#FBBC05", fontcolor="#202124"]; Segregate [label="2. Segregate Waste at\nPoint of Generation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bulk [label="Bulk Waste\n(>3% volume)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trace [label="Trace Waste (Solids)\n(<3% volume, PPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Sharps [label="Trace Waste (Sharps)", fillcolor="#FBBC05", fontcolor="#202124"]; BlackBin [label="Place in Black\nRCRA Container", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"]; YellowBin [label="Place in Yellow\nChemo Container", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; SharpsBin [label="Place in Yellow\nPuncture-Proof Sharps", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; Seal [label="3. Securely Seal\nAll Containers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decontaminate [label="4. Decontaminate\nWork Surfaces", fillcolor="#34A853", fontcolor="#FFFFFF"]; DoffPPE [label="5. Doff PPE and\nDispose in Trace Bin", fillcolor="#FBBC05", fontcolor="#202124"]; Transport [label="6. Transport to Hazardous\nWaste Accumulation Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Await Professional\nIncineration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Logical Flow Start -> DonPPE; DonPPE -> Segregate; Segregate -> Bulk; Segregate -> Trace; Segregate -> Sharps; Bulk -> BlackBin; Trace -> YellowBin; Sharps -> SharpsBin; {BlackBin, YellowBin, SharpsBin} -> Seal [lhead=cluster_bins]; Seal -> Decontaminate; Decontaminate -> DoffPPE; DoffPPE -> Transport; Transport -> End; }
References
- 1. web.uri.edu [web.uri.edu]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kingstonhsc.ca [kingstonhsc.ca]
Standard Operating Procedure: Handling and Disposal of Antitumor Agent-153
This document provides essential safety and logistical information for the handling and disposal of Antitumor Agent-153, a potent cytotoxic compound. All personnel must adhere to these guidelines to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this agent.
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Weighing and Reconstitution | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closure chemotherapy gown | Chemical splash goggles and face shield | NIOSH-approved N95 or higher respirator |
| In Vitro Cell Culture | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closure chemotherapy gown | Chemical splash goggles | Not required if handled in a certified biological safety cabinet |
| Animal Dosing (In Vivo) | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closure chemotherapy gown | Chemical splash goggles and face shield | NIOSH-approved N95 or higher respirator |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closure chemotherapy gown | Chemical splash goggles | Not required |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Spill Management Protocol
Immediate and proper response to a spill of this compound is crucial to prevent exposure and contamination.
Caption: Spill Response Protocol for this compound.
Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Stream | Container Type | Labeling | Disposal Procedure |
| Solid Waste (Gloves, Gowns, etc.) | Yellow, labeled chemotherapy waste container | "Hazardous Waste - Cytotoxic" | Seal container when 3/4 full and arrange for pickup by Environmental Health & Safety (EHS). |
| Sharps (Needles, Syringes) | Puncture-resistant sharps container | "Hazardous Waste - Cytotoxic Sharps" | Seal container when 3/4 full and arrange for pickup by EHS. |
| Liquid Waste (Unused solutions) | Labeled, leak-proof hazardous waste container | "Hazardous Waste - Liquid Cytotoxic" | Keep container closed when not in use. Arrange for pickup by EHS. |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the steps for safely reconstituting lyophilized this compound powder for experimental use.
-
Preparation:
-
Assemble all necessary materials: vial of this compound, sterile diluent (e.g., DMSO, saline), appropriate sterile syringes and needles, and a vial transfer device.
-
Don the appropriate PPE as specified in the PPE table.
-
Perform all manipulations within a certified Class II Biological Safety Cabinet (BSC).
-
-
Reconstitution:
-
Calculate the required volume of diluent to achieve the desired final concentration.
-
Using a sterile syringe, draw up the calculated volume of diluent.
-
Slowly inject the diluent into the vial of this compound, directing the stream against the side of the vial to minimize aerosolization.
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake, as this may cause foaming and denaturation.
-
-
Post-Reconstitution:
-
Visually inspect the solution for any particulate matter or discoloration.
-
Label the vial with the final concentration, date of reconstitution, and user initials.
-
Proceed with the experimental protocol or store the reconstituted solution under the conditions specified in the material's data sheet.
-
-
Decontamination and Disposal:
-
Decontaminate all surfaces of the BSC.
-
Dispose of all used supplies (syringes, needles, vials, PPE) in the appropriate hazardous waste containers.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
